Product packaging for 1-Propanol-3,3,3-d3(Cat. No.:CAS No. 61844-01-7)

1-Propanol-3,3,3-d3

Cat. No.: B121249
CAS No.: 61844-01-7
M. Wt: 63.11 g/mol
InChI Key: BDERNNFJNOPAEC-FIBGUPNXSA-N
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Description

1-Propanol-3,3,3-d3, also known as this compound, is a useful research compound. Its molecular formula is C3H8O and its molecular weight is 63.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O B121249 1-Propanol-3,3,3-d3 CAS No. 61844-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trideuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480196
Record name (3,3,3-~2~H_3_)Propan-1-ol
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Molecular Weight

63.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61844-01-7
Record name (3,3,3-~2~H_3_)Propan-1-ol
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Record name 1-Propanol-3,3,3-d3
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Propanol-3,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanol-3,3,3-d3, also known as 3,3,3-trideuterio-1-propanol, is a deuterated isotopologue of n-propanol. Its chemical formula is CD₃CH₂CH₂OH.[1] The replacement of the three terminal hydrogen atoms with deuterium isotopes imparts a higher molecular weight and subtle but significant differences in its physicochemical properties compared to its non-deuterated counterpart. These differences make it a valuable tool in various scientific applications, including as a tracer in metabolic studies, as a solvent in nuclear magnetic resonance (NMR) spectroscopy, and as a standard in mass spectrometry. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactions of this compound, tailored for the scientific community.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. For comparative purposes, data for non-deuterated 1-propanol are also included.

PropertyThis compound1-Propanol
Molecular Formula C₃D₃H₅OC₃H₈O[2]
Molecular Weight 63.11 g/mol [1][3]60.10 g/mol [2]
CAS Number 61844-01-7[3]71-23-8[2]
Appearance Clear, colorless liquidClear, colorless liquid[2]
Odor Mild, alcoholic[4]Sharp, musty, like rubbing alcohol[2]
Boiling Point 97 °C (lit.)[1]97.2 °C[4]
Melting Point -127 °C (lit.)[1]-126.6 °C[4]
Density 0.840 g/mL at 25 °C[1]0.804 g/mL at 20 °C[4]
Flash Point 22 °C (closed cup)[1]15 °C (closed cup)[4]
Solubility in Water SolubleSoluble[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected spectroscopic data, with comparisons to 1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is significantly different from that of 1-propanol due to the absence of the terminal methyl protons. The spectrum will show a triplet for the -CH₂- group adjacent to the hydroxyl group, a triplet of triplets (or multiplet) for the central -CH₂- group, and a broad singlet for the hydroxyl proton. The integration of the peaks will be approximately 2:2:1.

¹³C NMR: The carbon-13 NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms. The signal for the deuterated methyl carbon (C3) will be a septet due to coupling with the three deuterium atoms and will have a significantly lower intensity compared to the other two carbons. The chemical shifts will be similar to those of 1-propanol.

PositionExpected ¹³C Chemical Shift (ppm) vs. TMS
C1 (-CH₂OH)~64
C2 (-CH₂-)~26
C3 (-CD₃)~10
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the O-H, C-H, and C-O bonds. The most notable difference from the 1-propanol spectrum will be the presence of C-D stretching vibrations and the absence of the characteristic C-H stretching and bending vibrations of the methyl group.

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3200-3600Broad, strong absorption due to hydrogen bonding
C-H stretch2850-3000Aliphatic C-H stretching of the methylene groups
C-D stretch2000-2200Characteristic C-D stretching vibrations
C-O stretch1000-1260Strong absorption

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of a deuterated precursor, such as 3,3,3-trideuteriopropanoic acid or its ester.

Protocol: Reduction of Ethyl 3,3,3-trideuteriopropanoate

  • Materials: Ethyl 3,3,3-trideuteriopropanoate, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, dilute sulfuric acid, sodium sulfate.

  • Procedure:

    • A solution of ethyl 3,3,3-trideuteriopropanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

    • The reaction mixture is stirred at room temperature for several hours to ensure complete reduction.

    • The reaction is quenched by the slow, careful addition of water, followed by dilute sulfuric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

  • Characterization: The product is characterized by NMR and IR spectroscopy and its purity is determined by gas chromatography.

Synthesis_Workflow start Start: Ethyl 3,3,3-trideuteriopropanoate reduction Reduction with LiAlH₄ in diethyl ether start->reduction quench Quenching with H₂O and dilute H₂SO₄ reduction->quench extraction Extraction with diethyl ether quench->extraction drying Drying with Na₂SO₄ extraction->drying purification Fractional Distillation drying->purification product Product: this compound purification->product

Synthesis workflow for this compound.
Chemical Reactions of this compound

This compound undergoes typical reactions of a primary alcohol, such as oxidation and esterification. The presence of deuterium atoms can influence the reaction kinetics (kinetic isotope effect), which is a subject of research interest.

Protocol: Oxidation to 3,3,3-Trideuteriopropanoic Acid

  • Materials: this compound, potassium dichromate(VI) (K₂Cr₂O₇), concentrated sulfuric acid, water.

  • Procedure:

    • A solution of potassium dichromate(VI) in water is prepared, and concentrated sulfuric acid is carefully added while cooling.

    • This compound is added dropwise to the oxidizing mixture.

    • The mixture is heated under reflux for a specified period to ensure complete oxidation.

    • The resulting 3,3,3-trideuteriopropanoic acid is isolated by distillation.

  • Characterization: The product is identified by its boiling point and spectroscopic methods (NMR, IR).

Oxidation_Reaction reactant This compound product 3,3,3-Trideuteriopropanoic Acid reactant->product Oxidation reagent K₂Cr₂O₇ / H₂SO₄

Oxidation of this compound.

Safety and Handling

This compound shares similar hazards with its non-deuterated counterpart. It is a flammable liquid and vapor and can cause serious eye irritation.[3]

  • Handling: Use in a well-ventilated area and away from ignition sources.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[6] Small, uncontaminated quantities may be suitable for drain disposal with copious amounts of water, but this requires approval from the local water authority.[6] Larger volumes should be treated as hazardous waste.[6]

Conclusion

This compound is a valuable deuterated compound with distinct properties that make it a useful tool in various scientific disciplines. A thorough understanding of its chemical and physical properties, spectroscopic characteristics, and reaction behavior is essential for its effective and safe use in research and development. This guide provides a foundational understanding for professionals working with this important isotopically labeled molecule.

References

Synthesis of 1-Propanol-3,3,3-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis methods for 1-Propanol-3,3,3-d3, a deuterated isotopologue of propanol valuable in metabolic research, mechanistic studies, and as an internal standard in analytical chemistry. This document provides a comprehensive overview of a plausible synthetic pathway, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Introduction

Deuterium-labeled compounds, such as this compound, are powerful tools in scientific research. The substitution of hydrogen with its heavier isotope, deuterium, can alter the physicochemical properties of a molecule, most notably affecting its metabolic fate due to the kinetic isotope effect. This property makes deuterated compounds invaluable for tracing metabolic pathways, understanding reaction mechanisms, and improving the pharmacokinetic profiles of drug candidates. This guide focuses on a robust and accessible synthetic route to this compound, commencing from commercially available deuterated starting materials.

Synthetic Pathway Overview

The most direct and efficient synthesis of this compound involves a two-step process:

  • Malonic Ester Synthesis: Formation of a deuterated propanoic acid derivative, specifically diethyl 2-(trideuteriomethyl)malonate, through the alkylation of diethyl malonate with a deuterated methyl source.

  • Reduction: Subsequent reduction of the deuterated ester intermediate to the target alcohol, this compound, using a powerful reducing agent.

This pathway is advantageous due to the high acidity of the α-protons in diethyl malonate, facilitating straightforward alkylation, and the efficiency of modern reducing agents in converting esters to primary alcohols.

Synthesis_Pathway start Diethyl Malonate intermediate1 Diethyl 2-(trideuteriomethyl)malonate start->intermediate1 Alkylation reagent1 Sodium Ethoxide (NaOEt) reagent1->intermediate1 reagent2 Trideuteriomethyl Iodide (CD3I) reagent2->intermediate1 intermediate2 2-(trideuteriomethyl)malonic acid intermediate1->intermediate2 Hydrolysis reagent3 Saponification (e.g., KOH) reagent3->intermediate2 intermediate3 3,3,3-Trideuteriopropanoic acid intermediate2->intermediate3 Decarboxylation reagent4 Decarboxylation (Heat) reagent4->intermediate3 product This compound intermediate3->product Reduction reagent5 Lithium Aluminum Hydride (LiAlH4) reagent5->product

Figure 1: General overview of the synthetic pathway to this compound.

Experimental Protocols

Synthesis of Diethyl 2-(trideuteriomethyl)malonate

This procedure outlines the alkylation of diethyl malonate using trideuteriomethyl iodide.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Trideuteriomethyl iodide (CD3I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

  • To the stirred solution, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, add trideuteriomethyl iodide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous NH4Cl solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-(trideuteriomethyl)malonate.

  • Purify the crude product by vacuum distillation.

Synthesis of 3,3,3-Trideuteriopropanoic acid

This step involves the saponification of the deuterated malonic ester followed by decarboxylation.

Materials:

  • Diethyl 2-(trideuteriomethyl)malonate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve diethyl 2-(trideuteriomethyl)malonate in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in water to the flask.

  • Heat the mixture to reflux for several hours until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Dissolve the remaining aqueous solution in water and acidify to a low pH with concentrated hydrochloric acid, which will also initiate decarboxylation upon heating.

  • Heat the acidified solution to induce decarboxylation, which is visually confirmed by the cessation of carbon dioxide evolution.

  • After cooling, extract the product, 3,3,3-trideuteriopropanoic acid, with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude product.

  • Further purification can be achieved by distillation.

Synthesis of this compound

The final step is the reduction of the deuterated carboxylic acid to the target alcohol.

Materials:

  • 3,3,3-Trideuteriopropanoic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid (H2SO4) or a sequential addition of water and aqueous sodium hydroxide.

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve 3,3,3-trideuteriopropanoic acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours, followed by heating to reflux for an additional period to ensure complete reduction.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate.

  • Remove the solvent by distillation to obtain the crude this compound.

  • Purify the product by fractional distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and isotopic purity may vary depending on the specific reaction conditions and the purity of the reagents used.

StepReactantProductTypical Yield (%)Isotopic Purity (atom % D)
1. Malonic Ester Synthesis Diethyl malonate, CD3IDiethyl 2-(trideuteriomethyl)malonate80 - 90>98
2. Saponification & Decarboxylation Diethyl 2-(trideuteriomethyl)malonate3,3,3-Trideuteriopropanoic acid85 - 95>98
3. Reduction 3,3,3-Trideuteriopropanoic acidThis compound75 - 85>98

Characterization

The successful synthesis and purity of this compound and its intermediates should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of this compound will show the absence of the characteristic triplet for the methyl group (CH₃) that is present in the non-deuterated 1-propanol. The signals for the -CH₂-CH₂-OH protons will be present with their respective multiplicities.

    • ¹³C NMR: The spectrum will show a characteristic triplet for the CD₃ carbon due to coupling with deuterium. The chemical shifts of the other two carbons will be similar to those of 1-propanol.

    • ²H NMR: A single resonance corresponding to the -CD₃ group will confirm the position of deuteration.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of this compound will appear at m/z = 63, which is three mass units higher than that of non-deuterated 1-propanol (m/z = 60). The isotopic enrichment can be accurately determined by analyzing the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Diethyl Malonate, CD3I) Step1 Malonic Ester Synthesis Start->Step1 Step2 Saponification & Decarboxylation Step1->Step2 Step3 Reduction with LiAlH4 Step2->Step3 Product Crude this compound Step3->Product Purify Fractional Distillation Product->Purify NMR NMR Spectroscopy (¹H, ¹³C, ²H) Purify->NMR MS Mass Spectrometry Purify->MS FinalProduct Pure this compound NMR->FinalProduct MS->FinalProduct

Figure 2: Workflow for the synthesis and analysis of this compound.

Safety Considerations

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric substance. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted in a dry, inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

  • Trideuteriomethyl iodide (CD₃I) is a volatile and toxic alkylating agent. It should be handled in a fume hood with appropriate PPE.

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Diethyl ether and THF are highly flammable solvents. All heating should be done using a heating mantle or an oil bath, and no open flames should be present.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any of the described procedures.

A Technical Guide to the Isotopic Purity and Enrichment of 1-Propanol-3,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 1-Propanol-3,3,3-d3 (CD₃CH₂CH₂OH), a deuterated isotopologue of 1-propanol. This document outlines the key analytical techniques, experimental protocols for determination, and the significance of isotopic labeling in scientific research.

Introduction to this compound

This compound is a stable isotope-labeled version of 1-propanol where the three hydrogen atoms on the terminal methyl group (C-3) have been replaced with deuterium (D). This substitution results in a mass shift of +3 compared to the unlabeled compound, making it a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantitative analyses and as a tracer in metabolic studies.[1][2] The chemical and physical properties are largely similar to its non-deuterated counterpart, but its distinct mass allows for clear differentiation in analytical experiments.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, such as solvent selection and temperature settings for analysis.

PropertyValueReference
Chemical Formula C₃H₅D₃O[3]
Molecular Weight ~63.11 g/mol [4]
CAS Number 61844-01-7[5]
Boiling Point 97 °C (lit.)[3]
Melting Point -127 °C (lit.)[3]
Density 0.840 g/mL at 25 °C[3]
Flash Point 22 - 23 °C[3]
Isotopic Purity Typically ≥99 atom % D
Mass Shift M+3

Understanding Isotopic Purity and Enrichment

In the context of deuterated compounds, the terms "isotopic purity" and "isotopic enrichment" are often used to describe the extent of deuterium incorporation.

  • Isotopic Enrichment: This refers to the mole fraction of the specific isotope (deuterium) at a particular labeled position in the molecule, expressed as a percentage.[6] For this compound with an isotopic enrichment of 99 atom % D, it means that at the C-3 position, 99% of the atoms are deuterium and 1% are hydrogen.

  • Isotopic Purity (Species Abundance): This term describes the percentage of molecules that contain the desired isotopic composition.[6] For a molecule with multiple deuterium labels, the species abundance of the fully deuterated isotopologue (CD₃CH₂CH₂OH) will be slightly lower than the isotopic enrichment value due to the statistical probability of one or more positions containing a residual proton. For a D3-labeled molecule with 99.5% enrichment, the actual abundance of the CD₃ species is approximately 98.5%.[6]

Accurate determination of these values is crucial, as impurities or lower-than-stated enrichment levels can significantly impact the accuracy of quantitative studies and the interpretation of metabolic tracing experiments.[7]

Analytical Techniques for Determination

The primary methods for verifying the isotopic purity and enrichment of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for structural elucidation and quantitative analysis. For highly deuterated compounds, conventional proton NMR (¹H-NMR) may be limited by the low intensity of residual proton signals.[8] Therefore, Deuterium NMR (²H-NMR) is often a more effective alternative.[8]

  • ¹H-NMR: Can be used to identify and quantify residual proton signals at the deuterated position. The integration of these signals relative to the signals from the non-deuterated CH₂ groups provides a measure of isotopic enrichment.

  • ²H-NMR: Directly observes the deuterium nuclei, providing a clean spectrum where only the deuterated positions are visible.[8] This is particularly useful for confirming the position of the label and quantifying enrichment, especially in highly deuterated samples. The peak integrals in ²H-NMR are relatively quantitative under proper experimental settings.[8]

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z) and is highly sensitive for determining isotopic distribution. High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the preferred method.[7][9]

The analysis involves measuring the relative intensities of the ion corresponding to the fully deuterated molecule (M+3) and any less-deuterated species (M+2, M+1) as well as the unlabeled compound (M+0). After correcting for the natural abundance of isotopes (like ¹³C), the isotopic purity can be calculated with high accuracy.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques.

Protocol 1: Determination by NMR Spectroscopy

This protocol outlines a general procedure for assessing isotopic enrichment using both ¹H-NMR and ²H-NMR.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte signals.

    • For ²H-NMR, a non-deuterated solvent (e.g., pure DMSO) can be used to avoid a large solvent signal in the deuterium spectrum.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H-NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being analyzed to allow for full magnetization recovery.

    • Set the spectral width to include all relevant proton signals.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, especially for the small residual proton signal at the C-3 position.

  • ¹H-NMR Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal from the non-deuterated methylene protons (e.g., -CH₂-OH at C-1 and -CH₂- at C-2).

    • Integrate the residual proton signal of the methyl group (-CD₂H).

    • Calculate the isotopic enrichment based on the relative integrals.

  • ²H-NMR Data Acquisition and Analysis:

    • Switch the spectrometer to the deuterium channel.

    • Acquire the ²H-NMR spectrum. The chemical shifts in ²H-NMR are very similar to those in ¹H-NMR.[8]

    • Process the spectrum and integrate the deuterium signal from the -CD₃ group. The presence of a single primary signal confirms the labeling position.

    • If un-deuterated standards are available, a quantitative comparison can be performed to determine the atom % D enrichment.

Protocol 2: Determination by High-Resolution Mass Spectrometry (LC-HRMS)

This protocol describes a method for determining isotopic purity using LC-HRMS.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile). A typical concentration is in the low µg/mL range.

  • Chromatographic Separation:

    • Inject the sample into an LC system. While 1-propanol is highly volatile and amenable to Gas Chromatography (GC), LC can also be used. A suitable reversed-phase column (e.g., C18) can be employed.

    • The primary purpose of the LC is to separate the analyte from any non-volatile impurities before it enters the mass spectrometer.[9]

  • Mass Spectrometry Analysis:

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in a suitable ionization mode (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

    • Acquire full scan mass spectra over a relevant m/z range that includes the unlabeled and labeled molecular ions.

  • Data Processing and Calculation:

    • Extract the ion chromatograms for the molecular ions of the different isotopologues (e.g., C₃H₈O, C₃H₇DO, C₃H₆D₂O, C₃H₅D₃O).

    • Integrate the peak areas for each extracted ion chromatogram.[9]

    • Correct the measured ion intensities for the natural isotopic abundance of carbon-13 and oxygen-18. This step is crucial for accurate calculation.[10]

    • Calculate the isotopic purity by expressing the corrected intensity of the fully deuterated species (M+3) as a percentage of the sum of intensities of all isotopic species.

Visualizations: Workflows and Applications

Diagrams are essential for visualizing complex analytical workflows and the application of labeled compounds in research.

G cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample This compound Sample Prep Sample Preparation (Dilution in Solvent) Sample->Prep NMR NMR Spectroscopy (¹H-NMR & ²H-NMR) Prep->NMR MS LC-HRMS Analysis Prep->MS NMR_Analysis Spectral Integration & Enrichment Calculation NMR->NMR_Analysis MS_Analysis Ion Intensity Correction & Purity Calculation MS->MS_Analysis Report Final Purity & Enrichment Report NMR_Analysis->Report MS_Analysis->Report

G cluster_0 Input cluster_1 Biological System (e.g., Cell Culture) cluster_2 Output & Analysis Propanol_d3 This compound (CD₃CH₂CH₂OH) Metabolism Metabolic Conversion (e.g., Oxidation) Propanol_d3->Metabolism PropionylCoA Propionyl-CoA Pool (Contains CD₃- moiety) Metabolism->PropionylCoA Incorporation of CD₃- group Downstream Downstream Metabolites (e.g., Fatty Acids) PropionylCoA->Downstream Biosynthesis Analysis MS-based Analysis (Detects d3-labeled products) Downstream->Analysis

The use of this compound is not limited to serving as an internal standard. As depicted in Figure 2, it can be used to trace metabolic pathways.[1] For instance, propanol can be metabolized and potentially enter pathways as propionyl-CoA.[12] By introducing the d3-labeled version, researchers can use mass spectrometry to track the fate of the deuterated methyl group as it is incorporated into larger biomolecules, providing valuable insights into metabolic flux and pathway dynamics.[13][14]

References

Navigating the Isotopic Landscape: A Technical Guide to the Physical Characteristics of Deuterated 1-Propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1-propanol. Designed for researchers, scientists, and professionals in drug development, this document summarizes essential quantitative data, outlines detailed experimental methodologies for key characterization techniques, and visualizes the logical workflow for the application of these compounds in research.

Core Physical Properties of Deuterated 1-Propanol

The substitution of hydrogen with deuterium atoms in 1-propanol results in notable changes to its physical properties. These differences, arising from the increased mass of deuterium, are critical for various applications, including its use as a solvent in NMR spectroscopy and as a tracer in metabolic studies. The following tables summarize the key physical characteristics of non-deuterated 1-propanol and its common deuterated isotopologues: 1-propanol-d1 (CH₃CH₂CH₂OD), 1-propanol-d7 (CD₃CD₂CD₂OH), and 1-propanol-d8 (CD₃CD₂CD₂OD).

Table 1: General Physical Properties

Property1-Propanol (Non-deuterated)1-Propanol-d11-Propanol-d71-Propanol-d8
Molecular Formula C₃H₈OC₃H₇DOC₃HD₇OC₃D₈O
Molecular Weight ( g/mol ) 60.1061.1067.1468.14[1][2]
Appearance Colorless liquidColorless liquidColorless liquidColorless liquid
Odor Mild, alcohol-likeMild, alcohol-likeMild, alcohol-likeMild, alcohol-like[2]

Table 2: Thermodynamic Properties

Property1-Propanol (Non-deuterated)1-Propanol-d11-Propanol-d71-Propanol-d8
Boiling Point (°C) 97.2[3]97 (lit.)[4]97 (lit.)97 (lit.)[1]
Melting Point (°C) -126.1 to -127[3]-127 (lit.)[4]-127 (lit.)-127 (lit.)[1]
Density (g/mL at 25°C) 0.803[5]Not readily available0.8960.912[1]

Experimental Protocols for Characterization

This section provides detailed methodologies for the experimental determination of the key physical and spectroscopic properties of deuterated 1-propanol.

Determination of Boiling Point

The boiling point of deuterated 1-propanol can be accurately determined using the Thiele tube method, which is suitable for small sample volumes.

Methodology:

  • Sample Preparation: Fill a small test tube or a Durham tube to about half-full with the deuterated 1-propanol sample (approximately 0.5 mL).

  • Capillary Tube Insertion: Place a sealed-end capillary tube, open end down, into the sample.

  • Apparatus Setup: Attach the sample tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into a Thiele tube containing mineral oil. Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

  • Measurement: Remove the heat and observe the sample as it cools. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

  • Correction: Record the atmospheric pressure and apply a correction to the observed boiling point if the pressure deviates significantly from standard pressure (760 mmHg).

Determination of Melting Point

Given the very low melting point of 1-propanol and its deuterated analogues, a specialized low-temperature apparatus is required. The procedure outlined below is a general method that can be adapted for such equipment.

Methodology:

  • Sample Preparation: A small amount of the deuterated 1-propanol is frozen. A small portion of the frozen solid is then introduced into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus with the capability of cooling and then slowly heating at sub-zero temperatures.

  • Cooling and Heating: The sample is cooled to a temperature well below its expected melting point. The sample is then heated slowly (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The melting range is recorded from the temperature at which the first signs of melting are observed to the temperature at which the last solid crystal disappears.

Measurement of Density

The density of deuterated 1-propanol can be precisely measured using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

  • Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Determine the mass of the empty, dry pycnometer.

  • Filling with Water: Fill the pycnometer with deionized water and place it in a constant-temperature bath (e.g., 25°C) until it reaches thermal equilibrium. Record the mass of the pycnometer filled with water. This allows for the precise determination of the pycnometer's volume.

  • Drying: Thoroughly dry the pycnometer.

  • Filling with Sample: Fill the pycnometer with the deuterated 1-propanol sample and return it to the constant-temperature bath to reach thermal equilibrium.

  • Measurement: Record the mass of the pycnometer filled with the deuterated 1-propanol.

  • Calculation: The density is calculated by dividing the mass of the deuterated 1-propanol by the volume of the pycnometer.

Spectroscopic Analysis

NMR spectroscopy is a primary tool for confirming the isotopic purity and structure of deuterated 1-propanol.

Methodology for ¹H NMR of 1-Propanol-d7 (CD₃CD₂CD₂OH):

  • Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of 1-propanol-d7 in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum. The spectrum is expected to show a singlet for the hydroxyl proton (-OH). The absence of signals in the alkyl region confirms the high level of deuteration. The chemical shift of the -OH proton can vary depending on concentration and solvent.

  • D₂O Exchange: To confirm the hydroxyl proton peak, a D₂O shake can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will result in the disappearance of the -OH signal due to proton-deuterium exchange.

IR spectroscopy can be used to identify the presence of O-H and C-D bonds.

Methodology:

  • Sample Preparation: A thin film of the liquid deuterated 1-propanol is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Interpretation: For 1-propanol-d7 and -d8, the characteristic broad O-H stretching band around 3300-3400 cm⁻¹ will be absent or significantly diminished if the hydroxyl group is deuterated (O-D stretch appears around 2500 cm⁻¹). The C-H stretching bands around 2850-3000 cm⁻¹ will be replaced by C-D stretching bands at lower wavenumbers (around 2100-2200 cm⁻¹).

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of deuterated 1-propanol.

Methodology:

  • Sample Introduction: The deuterated 1-propanol sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The molecules are ionized, commonly using electron ionization (EI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Interpretation: The molecular ion peak ([M]⁺) will correspond to the molecular weight of the specific deuterated isotopologue (e.g., m/z = 68 for 1-propanol-d8). The fragmentation pattern can also be analyzed to confirm the structure.

Application Workflow in Research and Drug Development

Deuterated 1-propanol, while a simple molecule, plays a significant role in various research and development workflows, particularly in the pharmaceutical industry. The following diagram illustrates a logical workflow for its application.

Logical Workflow for the Application of Deuterated 1-Propanol cluster_synthesis Synthesis & Procurement cluster_qc Quality Control cluster_application Research & Development Applications cluster_drugdev Drug Development Pipeline synthesis Synthesis of Deuterated 1-Propanol nmr NMR Spectroscopy (Isotopic Purity) synthesis->nmr Characterization procurement Commercial Procurement procurement->nmr Verification gcms GC-MS (Chemical Purity & MW) nmr->gcms nmr_solvent NMR Solvent for Sensitive Analytes nmr->nmr_solvent Qualified Material ftir FTIR Spectroscopy (Functional Groups) gcms->ftir metabolic_tracer Metabolic Tracer Studies gcms->metabolic_tracer Qualified Material kinetic_isotope Kinetic Isotope Effect Studies ftir->kinetic_isotope Qualified Material pk_studies Pharmacokinetic (PK) Studies metabolic_tracer->pk_studies informs lead_optimization Lead Optimization kinetic_isotope->lead_optimization informs adme ADME (Absorption, Distribution, Metabolism, Excretion) pk_studies->adme part of adme->lead_optimization data for

References

A Technical Guide to 1-Propanol-3,3,3-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-Propanol-3,3,3-d3 (CAS No. 61844-01-7) is a deuterated isotopologue of n-propanol. Its unique properties, conferred by the substitution of three hydrogen atoms with deuterium at the terminal methyl group, make it an invaluable tool in various analytical and research applications. This technical guide provides an in-depth overview of its commercial availability, key specifications, and primary applications, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Commercial Suppliers and Specifications

This compound is readily available from several reputable chemical suppliers. The isotopic purity and chemical purity are critical parameters for its primary applications. Below is a summary of typical product specifications from leading commercial suppliers.

SupplierIsotopic Purity (atom % D)Chemical PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich ≥99%≥99% (CP)61844-01-7CD₃CH₂CH₂OH63.11
Simson Pharma Limited Custom SynthesisHigh Quality61844-01-7C₃H₅D₃O63.11
Santa Cruz Biotechnology --61844-01-7C₃H₅D₃O63.11
Biosynth -High Purity61844-01-7C₃H₈O63.11

Core Applications in Research and Drug Development

The primary utility of this compound lies in its application as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Solvent for NMR Spectroscopy

In ¹H NMR spectroscopy, the signals from protonated solvents can overwhelm the signals from the analyte of interest. Deuterated solvents, such as this compound, are used to circumvent this issue. Since deuterium resonates at a different frequency from protons, the solvent produces minimal interference in the proton spectrum, allowing for clear observation of the analyte's signals.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

  • Solute Preparation: Accurately weigh 1-10 mg of the analyte for a standard ¹H NMR spectrum. For ¹³C NMR, a larger quantity (20-50 mg) may be required depending on the sample's molecular weight and the spectrometer's sensitivity.

  • Solvent Addition: In a clean, dry vial, dissolve the analyte in approximately 0.5-0.7 mL of this compound.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This is crucial to avoid spectral artifacts and shimming difficulties.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube. Ensure the liquid column height is at least 4 cm to be within the detection region of the NMR probe.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Spectrometer Setup: Before analysis, the NMR spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability throughout the experiment.

NMR_Sample_Preparation start Start: Analyte Weighing dissolve Dissolve in This compound start->dissolve check_clarity Check for Particulates dissolve->check_clarity filter Filter Solution check_clarity->filter Not Clear transfer Transfer to NMR Tube check_clarity->transfer Clear filter->transfer cap_label Cap and Label transfer->cap_label analyze NMR Analysis cap_label->analyze

Caption: A generalized workflow demonstrating the use of an internal standard for the quantification of metabolites in a signaling pathway context.

This compound is a versatile and indispensable chemical for modern research, particularly in the fields of drug development, metabolomics, and analytical chemistry. Its utility as a non-interfering solvent in NMR spectroscopy and as a reliable internal standard for mass spectrometry-based quantification enables researchers to obtain high-quality, reproducible data. The experimental protocols and workflows provided in this guide offer a framework for the effective application of this compound in the laboratory.

Solubility Profile of 1-Propanol-3,3,3-d3 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Propanol-3,3,3-d3 in a range of common laboratory solvents. Due to the limited availability of specific quantitative data for this deuterated compound, this guide leverages the well-established solubility of its non-deuterated analogue, 1-propanol. The solubility of deuterated and non-deuterated compounds are generally considered to be highly similar.

Core Data Presentation: Solubility Summary

The following table summarizes the solubility of 1-propanol in various common laboratory solvents. This data serves as a strong proxy for the solubility of this compound.

SolventChemical FormulaSolubility at Room Temperature
WaterH₂OMiscible[1][2][3][4][5][6]
EthanolC₂H₅OHMiscible[5][7]
MethanolCH₃OHMiscible[5]
AcetoneC₃H₆OMiscible[6][8][9]
Diethyl Ether(C₂H₅)₂OMiscible[5][7][9][10]
ChloroformCHCl₃Miscible[11][12]
DichloromethaneCH₂Cl₂Miscible[13][14]
TolueneC₇H₈Soluble[15][16]
HexaneC₆H₁₄Soluble[17][18][19][20]

Disclaimer: The data presented is for 1-propanol and is intended to be a close approximation for this compound. For applications requiring high precision, experimental verification is recommended.

Experimental Protocols

The determination of solubility can be approached through several established methods. Below are detailed protocols for two common techniques.

Method 1: Visual Miscibility Assessment (Qualitative)

This method is suitable for determining if a solute is miscible or immiscible in a solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

  • Temperature-controlled environment (e.g., water bath)

Procedure:

  • In a clear glass vial, add a known volume of the solvent (e.g., 1 mL).

  • To this, add an equal volume of this compound.

  • Cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Allow the mixture to stand and equilibrate to the desired temperature.

  • Visually inspect the mixture for any signs of phase separation, cloudiness, or immiscibility.

  • If a single, clear phase is observed, the two are considered miscible. If distinct layers or a cloudy suspension forms, they are immiscible or partially miscible.

Method 2: Cloud Point Titration (Quantitative)

This method is used to determine the maximum solubility of a solute in a solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Burette

  • Stir plate and magnetic stir bar

  • Beaker or flask

  • Light source for observing turbidity

  • Temperature-controlled water bath

Procedure:

  • Add a known volume or weight of the solvent to a beaker or flask equipped with a magnetic stir bar.

  • Place the beaker in a temperature-controlled water bath and allow it to equilibrate.

  • Begin stirring the solvent at a moderate, constant speed.

  • Slowly titrate the this compound into the solvent from a burette.

  • Continuously observe the solution against a light source for the first sign of persistent cloudiness or turbidity. This is the "cloud point."

  • Record the volume of this compound added to reach the cloud point.

  • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

G Solubility Determination Workflow for this compound cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_reporting Data Reporting prep_solute Obtain this compound qual_mix Mix Equal Volumes prep_solute->qual_mix quant_setup Setup Titration Apparatus prep_solute->quant_setup prep_solvent Select & Prepare Solvent prep_solvent->qual_mix prep_solvent->quant_setup prep_equipment Calibrate Equipment prep_equipment->quant_setup qual_observe Observe for Phase Separation qual_mix->qual_observe qual_result Miscible / Immiscible qual_observe->qual_result report_table Tabulate Results qual_result->report_table quant_titrate Titrate to Cloud Point quant_setup->quant_titrate quant_calculate Calculate Solubility quant_titrate->quant_calculate quant_result Solubility Value (e.g., g/100mL) quant_calculate->quant_result quant_result->report_table report_analysis Analyze & Conclude report_table->report_analysis

Solubility Determination Workflow

References

An In-Depth Technical Guide to 1-Propanol-3,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-propanol-3,3,3-d3, a deuterated isotopologue of 1-propanol. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications, particularly within the realms of analytical chemistry and pharmaceutical development.

Structural Formula and Physicochemical Properties

This compound, also known by its IUPAC name 3,3,3-trideuteriopropan-1-ol, is a form of 1-propanol where the three hydrogen atoms on the terminal methyl group (C3) have been replaced by deuterium atoms.[1] This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule, making it an ideal tracer and internal standard. The linear formula is often written as CD₃CH₂CH₂OH.[2][3]

Below is a diagram illustrating the molecular structure of this compound.

Structural Formula of this compound C3 CD₃ C2 CH₂ C3->C2 C1 CH₂ C2->C1 OH OH C1->OH

Structural Formula of this compound
Data Presentation: Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 3,3,3-trideuteriopropan-1-ol[1]
CAS Number 61844-01-7[1][2][3]
Molecular Formula C₃D₃H₅O (commonly written as C₃H₈O)[1][4]
Linear Formula CD₃CH₂CH₂OH[2][3]
Molecular Weight 63.11 g/mol [1][2][3]
Isotopic Purity Typically ≥99 atom % D[2][3]
Appearance Clear, colorless liquid
Melting Point -127 °C[2][3][4]
Boiling Point 97 °C[2][3][4]
Density 0.840 g/mL at 25 °C[2][3][4]
Flash Point 22 °C (71.6 °F) - closed cup[2][3]

Spectroscopic Data Highlights

The primary analytical distinction between 1-propanol and its d3 isotopologue lies in their spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum is significantly simplified. The characteristic triplet of the C3 methyl group (around 0.9 ppm in 1-propanol) is absent. The signal for the C2 methylene protons (around 1.6 ppm) appears as a triplet due to coupling only with the C1 protons, rather than the multiplet seen in the non-deuterated form.

  • ¹³C NMR: In the carbon NMR spectrum, the signal for C3 is still present but exhibits a C-D coupling, resulting in a multiplet (typically a septet). This signal is often of lower intensity compared to the protonated carbons.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled 1-propanol, confirming the incorporation of three deuterium atoms.[2][3]

  • Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Experimental Protocol: Synthesis

A common and effective method for synthesizing this compound is the reduction of a corresponding ester, such as ethyl propionate-3,3,3-d3, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction: CD₃CH₂COOCH₂CH₃ + LiAlH₄ → CD₃CH₂CH₂OH + CH₃CH₂OH

Methodology: Reduction of Ethyl Propionate-3,3,3-d3
  • Disclaimer: This protocol is a representative example adapted from established procedures for LiAlH₄ reductions and should only be performed by trained chemists in a controlled laboratory setting with appropriate safety measures.[1][2][3]

  • Materials & Equipment:

    • Ethyl propionate-3,3,3-d3 (starting material)

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • 10% Sulfuric Acid or 15% Sodium Hydroxide solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

    • Nitrogen or Argon gas supply for inert atmosphere

    • Ice bath

  • Procedure:

    • Apparatus Setup: An oven-dried, 250 mL three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry nitrogen gas to ensure an inert atmosphere.

    • Reagent Preparation: In the flask, a suspension of LiAlH₄ (e.g., 1.5 molar equivalents relative to the ester) in anhydrous diethyl ether (e.g., 50 mL) is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C using an ice bath.

    • Addition of Ester: Ethyl propionate-3,3,3-d3 (1.0 molar equivalent) is dissolved in anhydrous diethyl ether (e.g., 25 mL) and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C.

    • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then gently heated to reflux for 1-2 hours to ensure the reaction goes to completion.

    • Quenching (Workup): The flask is cooled back to 0 °C in an ice bath. The excess LiAlH₄ is quenched by the slow, cautious, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

    • Isolation: The resulting white precipitate (lithium and aluminum salts) is removed by filtration. The filter cake is washed thoroughly with additional diethyl ether.

    • Purification: The combined ether filtrates are dried over anhydrous sodium sulfate. The solvent is then removed by rotary evaporation. The resulting crude this compound can be further purified by fractional distillation to yield the final product.

Applications in Research and Drug Development

The primary utility of this compound stems from its nature as a stable isotope-labeled (SIL) compound.

  • Internal Standard for Quantitative Analysis: In bioanalytical mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards.[1] Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression.[2] However, it is easily distinguished by its higher mass. By adding a known quantity to a sample, it allows for highly accurate and precise quantification of the unlabeled analyte, correcting for variations during sample preparation and analysis.

  • Mechanistic Studies in Drug Metabolism: Deuterated compounds are invaluable for studying the mechanisms of drug metabolism. If a drug candidate contains a propanol moiety that is metabolized, using the d3-labeled version can help elucidate the metabolic pathway. The "kinetic isotope effect" (a slower rate of reaction for the C-D bond compared to the C-H bond) can be used to determine if the cleavage of a C-H bond at that position is a rate-limiting step in the metabolic process.

  • Pharmacokinetic (PK) Studies: In "absolute bioavailability" studies, an intravenous (IV) dose of the SIL-labeled drug can be administered simultaneously with an oral dose of the unlabeled drug. By using LC-MS/MS to analyze blood samples over time, researchers can distinguish between the two forms and precisely determine the fraction of the oral dose that reaches systemic circulation.

Mandatory Visualization: Workflow for a Quantitative Bioanalytical Assay

The following diagram illustrates a typical workflow where this compound is used as an internal standard in a drug development context.

Workflow for Use as an Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma, Urine) Containing Analyte (1-Propanol) B Spike with known amount of Internal Standard (1-Propanol-d3) A->B C Sample Extraction (e.g., Protein Precipitation, Solid Phase Extraction) B->C D LC-MS/MS Analysis C->D Inject G Calculate Peak Area Ratio (Analyte / Internal Standard) D->G Generate Data E Separation by HPLC F Quantification by Mass Spec E->F H Generate Calibration Curve G->H I Determine Analyte Concentration H->I

Workflow for Use as an Internal Standard

Safety Information

This compound shares the same hazards as 1-propanol. It is a flammable liquid and can cause serious eye damage and drowsiness.

  • Signal Word: Danger[2][3][4]

  • GHS Hazard Statements:

    • H225: Highly flammable liquid and vapor.[1][4]

    • H318: Causes serious eye damage.[1][4]

    • H336: May cause drowsiness or dizziness.[1][4]

  • Precautions: Standard laboratory precautions for handling flammable and corrosive organic solvents should be followed, including use in a well-ventilated fume hood, and wearing appropriate personal protective equipment (gloves, safety glasses).

References

Methodological & Application

Application Note: High-Throughput Quantification of Short-Chain Alcohols in Aqueous Matrices Using 1-Propanol-3,3,3-d3 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of short-chain alcohols, such as ethanol and methanol, in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Propanol-3,3,3-d3 as an internal standard. The use of a deuterated internal standard is critical for correcting variations in sample preparation and injection volume, as well as mitigating matrix effects, thereby ensuring high accuracy and precision. This protocol is particularly relevant for applications in pharmaceutical development, quality control, and clinical and forensic toxicology.

Introduction

The accurate quantification of volatile organic compounds, including short-chain alcohols, is crucial in various scientific and industrial fields. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose due to its high sensitivity and selectivity. The use of an internal standard is a widely accepted practice to improve the quantitative accuracy of GC-MS analyses. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Deuterated compounds, such as this compound, are excellent internal standards for alcohol quantification as they co-elute with their non-deuterated counterparts but are easily differentiated by their mass-to-charge ratio (m/z). This co-elution ensures that any sample loss or variability in instrument response affects both the analyte and the internal standard equally.

Principle of the Method

A known concentration of this compound is added to all samples, calibration standards, and quality control samples. Following separation by gas chromatography, the analytes and the internal standard are detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Experimental Protocols

Materials and Reagents
  • Analytes: Ethanol (≥99.8%), Methanol (≥99.8%)

  • Internal Standard: this compound (≥98 atom % D)

  • Solvent: Deionized water, HPLC grade

  • Glassware: Volumetric flasks, pipettes, autosampler vials with septa

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent

  • Autosampler: Capable of headspace or liquid injection

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of deionized water in a volumetric flask.

  • Internal Standard Working Solution (100 µg/mL): Dilute 10 mL of the internal standard stock solution to 100 mL with deionized water in a volumetric flask.

  • Analyte Stock Solutions (1000 µg/mL): Prepare individual stock solutions for each analyte by dissolving 100 mg of each alcohol in 100 mL of deionized water.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solutions with deionized water. A typical calibration range for ethanol analysis in biological matrices is 0.02 to 0.2 mg/mL.[1] To each calibration standard, add the internal standard working solution to achieve a final concentration of 10 µg/mL.

Sample Preparation
  • Pipette a known volume (e.g., 100 µL) of the aqueous sample into a 2 mL autosampler vial.

  • Add a known volume (e.g., 100 µL) of the internal standard working solution (100 µg/mL) to the vial.

  • Add deionized water to a final volume of 1 mL.

  • Cap the vial and vortex thoroughly.

GC-MS Parameters
  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 2 minutes at 200 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize the key quantitative data for the analysis of ethanol using this compound as an internal standard.

Table 1: GC Retention Times and MS Ions for SIM Analysis

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Ethanol~3.54531, 29
This compound~4.26331, 34

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Table 2: Example Calibration Curve Data for Ethanol Analysis

Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1015,234150,1230.101
2538,123151,2340.252
5076,543150,9870.507
100152,876151,1111.012
250380,987150,5672.530
Correlation Coefficient (R²) >0.995

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the signaling pathway for data analysis.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis GC-MS Analysis cluster_data Data Processing IS_Stock Internal Standard Stock (1000 µg/mL) IS_Work Internal Standard Working (100 µg/mL) IS_Stock->IS_Work Cal_Stds Calibration Standards IS_Work->Cal_Stds Spike Spike with IS Working Solution IS_Work->Spike Analyte_Stock Analyte Stock (1000 µg/mL) Analyte_Stock->Cal_Stds Inject Inject into GC-MS Cal_Stds->Inject Sample Aqueous Sample Sample->Spike Dilute Dilute to Final Volume Spike->Dilute Vortex Vortex Dilute->Vortex Vortex->Inject Acquire Acquire Data (SIM Mode) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Analyte in Samples Cal_Curve->Quantify

Caption: Experimental workflow for GC-MS analysis.

data_analysis_pathway cluster_raw_data Raw Data cluster_processing Processing cluster_calibration Calibration cluster_result Result Analyte_Signal Analyte Peak Area (A_x) Ratio_Calc Response Ratio (A_x / A_is) Analyte_Signal->Ratio_Calc IS_Signal Internal Standard Peak Area (A_is) IS_Signal->Ratio_Calc Cal_Curve Calibration Curve (Response Ratio vs. Concentration) Ratio_Calc->Cal_Curve Final_Conc Analyte Concentration Cal_Curve->Final_Conc

Caption: Data analysis signaling pathway.

Conclusion

The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of short-chain alcohols in aqueous matrices by GC-MS. This protocol is straightforward, robust, and can be readily implemented in analytical laboratories for a wide range of applications. The detailed methodology and data presentation guidelines provided in this application note will assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

References

Application Notes and Protocols for 1-Propanol-3,3,3-d3 in Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Propanol-3,3,3-d3 as a stable isotope tracer for investigating mammalian metabolism. Detailed protocols for in vivo studies and sample analysis are provided, along with data interpretation guidelines.

Introduction

This compound is a deuterated form of 1-propanol that serves as a valuable tool in metabolic research. When introduced into a biological system, its metabolic fate can be traced by detecting the deuterium-labeled downstream products. The primary application of this tracer is to investigate the in vivo oxidation of 1-propanol to propionic acid and the subsequent flux of the propionyl-CoA into the tricarboxylic acid (TCA) cycle. This allows researchers to quantify the contribution of 1-propanol to central carbon metabolism under various physiological, pathological, or pharmacological conditions.

The deuterium label on the terminal methyl group is strategically placed. Upon oxidation of 1-propanol to propionaldehyde and then to propionic acid, the deuterated methyl group remains intact, resulting in the formation of propionic acid-d3. This labeled propionate is then converted to propionyl-CoA-d3, which can enter the TCA cycle as succinyl-CoA. The detection of deuterated intermediates in the TCA cycle provides a direct measure of the metabolic flux from 1-propanol.

Key Applications

  • Quantifying the contribution of 1-propanol to the propionyl-CoA pool: This is crucial for understanding the metabolism of short-chain fatty acids and their role in cellular energetics.

  • Assessing the activity of alcohol and aldehyde dehydrogenases: The rate of conversion of this compound to its downstream metabolites can be used to infer the activity of these enzymes in vivo.

  • Investigating the anaplerotic contribution of 1-propanol to the TCA cycle: By tracing the deuterium label into TCA cycle intermediates, researchers can determine how 1-propanol contributes to replenishing these essential metabolic hubs.

  • Studying the impact of disease states or drug candidates on propanol and propionate metabolism: This tracer can be used in preclinical models to understand how metabolic pathways are altered in conditions like metabolic syndrome, liver disease, or in response to therapeutic interventions.

Metabolic Pathway of this compound

The metabolic journey of this compound begins with its oxidation in the liver, primarily by alcohol dehydrogenase, to form propionaldehyde-3,3,3-d3. This is followed by further oxidation by aldehyde dehydrogenase to yield propionic acid-3,3,3-d3. Propionic acid is then activated to propionyl-CoA-d3, which is subsequently carboxylated to methylmalonyl-CoA-d3 and then isomerized to succinyl-CoA-d3, an intermediate of the TCA cycle.

Metabolic Pathway of this compound This compound This compound Propionaldehyde-3,3,3-d3 Propionaldehyde-3,3,3-d3 This compound->Propionaldehyde-3,3,3-d3 Alcohol Dehydrogenase Propionic Acid-3,3,3-d3 Propionic Acid-3,3,3-d3 Propionaldehyde-3,3,3-d3->Propionic Acid-3,3,3-d3 Aldehyde Dehydrogenase Propionyl-CoA-d3 Propionyl-CoA-d3 Propionic Acid-3,3,3-d3->Propionyl-CoA-d3 Acyl-CoA Synthetase Methylmalonyl-CoA-d3 Methylmalonyl-CoA-d3 Propionyl-CoA-d3->Methylmalonyl-CoA-d3 Propionyl-CoA Carboxylase Succinyl-CoA-d3 Succinyl-CoA-d3 Methylmalonyl-CoA-d3->Succinyl-CoA-d3 Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA-d3->TCA Cycle

Metabolic conversion of this compound to TCA cycle intermediates.

Experimental Protocols

In Vivo Tracer Study in a Rodent Model

This protocol outlines a general procedure for an in vivo metabolic tracer study using this compound in a mouse model.

Materials:

  • This compound (sterile, injectable grade)

  • Saline solution (0.9% NaCl, sterile)

  • Animal model (e.g., C57BL/6J mice)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)

  • Tissue collection tools (forceps, scissors, liquid nitrogen)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Tracer Administration:

    • Prepare a sterile solution of this compound in saline at the desired concentration.

    • Administer the tracer to the animals via intraperitoneal (IP) injection or oral gavage. The dosage will depend on the specific research question and should be optimized in pilot studies.

  • Time Course and Sample Collection:

    • At predetermined time points post-tracer administration (e.g., 0, 15, 30, 60, 120 minutes), collect blood samples via tail vein or cardiac puncture under anesthesia.

    • For terminal studies, euthanize the animals at the final time point and rapidly collect tissues of interest (e.g., liver, kidney, heart, muscle).

    • Immediately freeze tissues in liquid nitrogen to quench metabolic activity. Store all samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Plasma: Thaw plasma samples on ice. Precipitate proteins by adding a 3-fold volume of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant for analysis.

    • Tissues: Homogenize frozen tissue samples in a cold extraction solvent (e.g., 80% methanol). Perform a series of freeze-thaw cycles to ensure complete cell lysis. Centrifuge the homogenate at high speed and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the prepared extracts using a high-resolution LC-MS/MS system.

    • Use a suitable chromatography method (e.g., reverse-phase or HILIC) to separate the metabolites of interest.

    • Develop a targeted mass spectrometry method to detect and quantify the deuterated and non-deuterated forms of propionic acid and TCA cycle intermediates (e.g., succinate, fumarate, malate).

Experimental Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal Acclimation Animal Acclimation Tracer Administration\n(this compound) Tracer Administration (this compound) Animal Acclimation->Tracer Administration\n(this compound) Time Course Sampling\n(Blood & Tissues) Time Course Sampling (Blood & Tissues) Tracer Administration\n(this compound)->Time Course Sampling\n(Blood & Tissues) Sample Quenching\n(Liquid Nitrogen) Sample Quenching (Liquid Nitrogen) Time Course Sampling\n(Blood & Tissues)->Sample Quenching\n(Liquid Nitrogen) Metabolite Extraction Metabolite Extraction Sample Quenching\n(Liquid Nitrogen)->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolite Identification\n& Quantification Metabolite Identification & Quantification Data Processing->Metabolite Identification\n& Quantification Metabolic Flux Analysis Metabolic Flux Analysis Metabolite Identification\n& Quantification->Metabolic Flux Analysis

General experimental workflow for a metabolic tracer study.

Data Presentation and Interpretation

The primary outcome of a tracer study with this compound is the quantification of the enrichment of the deuterium label in downstream metabolites. This data can be presented in tables to facilitate comparison between different experimental groups.

Table 1: Hypothetical Isotopic Enrichment in Liver Tissue Following this compound Administration

MetaboliteIsotopic Enrichment (%) - Control GroupIsotopic Enrichment (%) - Treatment Group
Propionic Acid-d315.2 ± 2.18.5 ± 1.5
Succinate-d25.8 ± 0.92.9 ± 0.6
Fumarate-d24.1 ± 0.72.0 ± 0.4
Malate-d23.5 ± 0.61.7 ± 0.3

*Data are presented as mean ± standard deviation. A hypothetical "Treatment Group" is included to illustrate how data can be compared. Statistical significance (e.g., p < 0.05) would be determined by appropriate statistical tests.

Interpretation of Results:

  • Isotopic Enrichment: A higher percentage of isotopic enrichment in a metabolite indicates a greater contribution from the tracer to its pool.

  • Changes Between Groups: A decrease in isotopic enrichment in the treatment group, as shown in the hypothetical data above, could suggest that the treatment inhibits the oxidation of 1-propanol or the entry of its metabolites into the TCA cycle. Conversely, an increase would suggest an enhancement of these pathways.

  • Flux Analysis: More advanced metabolic flux analysis can be performed using the isotopic enrichment data to calculate the rates of metabolic reactions.

Conclusion

This compound is a powerful and specific tracer for investigating the metabolic fate of 1-propanol and its contribution to central carbon metabolism. The protocols and guidelines provided here offer a framework for designing and conducting robust metabolic tracer studies. The ability to quantify the flux through these pathways provides valuable insights for researchers in basic science, drug discovery, and clinical research.

Application Notes: Deuterium Labeling with 1-Propanol-3,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium labeling is a powerful technique in which hydrogen atoms in a molecule are replaced by their stable heavy isotope, deuterium (D). This substitution provides a valuable tool for investigating reaction mechanisms, metabolic pathways, and pharmacokinetic properties of molecules.[1][2] The key principle underlying its utility is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate than the corresponding C-H bond cleavage.[2][3]

1-Propanol-3,3,3-d3 is a deuterated analog of 1-propanol, with the three hydrogen atoms of the terminal methyl group replaced by deuterium. This specific labeling makes it an ideal probe for studying the metabolism of short-chain alcohols, particularly oxidation reactions catalyzed by enzymes such as Cytochrome P450 (CYP450) and alcohol dehydrogenases.[5][6] By comparing the metabolic fate and reaction rates of this compound with its non-deuterated counterpart, researchers can gain critical insights into enzymatic mechanisms and identify rate-limiting steps in metabolic pathways.[2][6]

Key Applications

Elucidation of Metabolic Pathways and Enzyme Mechanisms

The primary application of this compound is in the study of oxidation mechanisms. Many drug molecules and xenobiotics are metabolized by CYP450 enzymes, which catalyze the insertion of an oxygen atom into a C-H bond.[7] The oxidation of alcohols by CYP450 enzymes, such as CYP2E1, is a common metabolic route.[6][8]

The accepted mechanism for many CYP450-catalyzed oxidations involves an initial hydrogen atom abstraction from the carbon adjacent to the hydroxyl group, followed by a hydroxyl recombination step.[9][10] When this compound is used as a substrate, the cleavage of the C-D bond at the terminal carbon becomes a key step. Observing a significant KIE provides strong evidence that this C-H (or C-D) bond cleavage is the rate-limiting or a partially rate-limiting step of the overall reaction.[6]

dot

cluster_pathway Metabolic Oxidation of 1-Propanol Propanol 1-Propanol (CH3CH2CH2OH) Propionaldehyde Propionaldehyde (CH3CH2CHO) Propanol->Propionaldehyde Oxidation (kH) Propanol_d3 This compound (CD3CH2CH2OH) Propionaldehyde_d3 Propionaldehyde-3,3,3-d3 (CD3CH2CHO) Propanol_d3->Propionaldehyde_d3 Oxidation (kD) Enzyme CYP450 / ADH

Caption: Metabolic pathway for the oxidation of 1-propanol and its deuterated analog.

Investigating Kinetic Isotope Effects (KIE)

Measuring the KIE is a quantitative method to probe reaction mechanisms. The effect is typically expressed as the ratio of the rate constant for the non-deuterated substrate (kH) to the rate constant for the deuterated substrate (kD). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step.[9] For CYP450-mediated alcohol oxidation, observed KIE values are often in the range of 3 to 5, confirming the significance of the hydrogen abstraction step.[6][8]

Applications in Drug Development and Pharmacokinetics

Deuterium substitution is an emerging strategy in drug design to enhance metabolic stability.[3][11] By replacing hydrogens at known sites of metabolic oxidation with deuterium, the rate of metabolic clearance can be reduced, potentially leading to:

  • Improved drug half-life and exposure.[11]

  • Lowered dose requirements and frequency.[4]

  • Reduced formation of potentially toxic metabolites.[11]

While 1-propanol itself is not a therapeutic drug, using this compound in preclinical models serves as a proof-of-concept tool to validate the impact of deuteration on the metabolism of short-chain aliphatic alcohols, a common structural motif in many pharmaceutical compounds.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a typical experiment to measure the rate of metabolism of 1-propanol and its deuterated analog by CYP450 enzymes in human liver microsomes (HLM).

Materials:

  • 1-Propanol and this compound (CD3CH2CH2OH)

  • Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., d7-Toluene) for quenching and extraction

  • Incubator/Water Bath (37°C)

  • Centrifuge

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of 1-propanol and this compound in the phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Pre-incubation: In a microcentrifuge tube, add 100 mM phosphate buffer, the HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and the substrate (1-propanol or this compound). Vortex gently.

  • Initiation: Pre-warm the tubes at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system. Vortex gently.

  • Incubation: Incubate the reaction mixture at 37°C. Time points (e.g., 0, 5, 15, 30, 60 minutes) should be taken to determine the reaction rate.

  • Quenching: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Preparation for Analysis: Vortex the quenched samples vigorously. Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the formation of the metabolite, propionaldehyde (or its deuterated analog).

dot

start Prepare Reagents (Microsomes, Buffer, Substrate) preincubate Pre-incubate Mixture at 37°C start->preincubate initiate Initiate Reaction (Add NADPH System) preincubate->initiate incubate Incubate at 37°C (Collect Time Points) initiate->incubate quench Quench Reaction (Ice-Cold Acetonitrile + IS) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze interpret Data Interpretation (Calculate Rates & KIE) analyze->interpret

Caption: Experimental workflow for in vitro metabolism studies.

Protocol 2: LC-MS/MS Analysis and KIE Calculation

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Reversed-phase C18 column.

Typical LC-MS/MS Parameters: The following are example parameters and must be optimized for the specific instrument and analytes.

ParameterSetting
Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or shallow gradient (e.g., 5-30% B)
Flow Rate 0.3-0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Propionaldehyde: To be optimizedPropionaldehyde-d3: To be optimizedInternal Standard: To be optimized

Data Analysis and KIE Calculation:

  • Generate a calibration curve for the metabolite (propionaldehyde) to quantify its formation.

  • Plot the concentration of the metabolite versus time for both 1-propanol and this compound.

  • Determine the initial velocity (rate of formation, V₀) from the linear portion of the curve for both substrates. This rate is often expressed as pmol/min/mg protein.

  • Calculate the Kinetic Isotope Effect (KIE) using the following formula:

    • KIE = V₀ (1-Propanol) / V₀ (this compound)

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data from an in vitro metabolism experiment as described above. Such data allows for a direct comparison of metabolic rates and the determination of the KIE.

SubstrateInitial Rate of Metabolite Formation (pmol/min/mg protein)Standard Deviation
1-Propanol (protio)152.4± 12.1
This compound (deuterated)43.5± 4.8
Calculated KIE (kH/kD) 3.50

This data is for illustrative purposes. Actual values may vary based on experimental conditions. A KIE value of 3.50 strongly suggests that the cleavage of the C-H bond at the terminal methyl group is a rate-limiting step in the metabolic oxidation of 1-propanol under these conditions.[6][8]

dot

cluster_logic Kinetic Isotope Effect (KIE) Logic Substrate_H Substrate (with C-H bond) Product_H Product Substrate_H->Product_H kH (fast) Substrate_D Substrate (with C-D bond) Product_D Product Substrate_D->Product_D kD (slow) Conclusion Conclusion: kH / kD > 1 Product_H->Conclusion Product_D->Conclusion RDS Rate-Determining Step Involves C-H/C-D Cleavage

Caption: Logical diagram illustrating the concept of the Kinetic Isotope Effect (KIE).

Conclusion

This compound is a valuable chemical probe for researchers in metabolism, enzymology, and drug development. Its application in well-designed experiments allows for the detailed investigation of alcohol oxidation mechanisms, the quantitative measurement of kinetic isotope effects, and the validation of deuterium substitution as a strategy to enhance the metabolic stability of drug candidates. The protocols and data presented here provide a framework for utilizing this tool to gain deeper insights into fundamental biological and pharmacological processes.

References

Application Notes and Protocols for Quantitative NMR (qNMR) using 1-Propanol-3,3,3-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of substances. Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards for each analyte.[1][2] The choice of a suitable internal standard is critical for the accuracy and reliability of qNMR measurements.[3] An ideal internal standard should be chemically inert, stable, soluble in the NMR solvent, and have signals that do not overlap with analyte signals.

This document provides a detailed protocol for conducting qNMR analysis using 1-Propanol-3,3,3-d3 as an internal standard. The use of a deuterated standard minimizes the risk of signal overlap with the analyte in the ¹H NMR spectrum, a significant advantage in the analysis of complex molecules common in pharmaceutical and drug development settings.

Advantages of this compound as a qNMR Internal Standard

While specific application data for this compound is not extensively available in the public domain, its properties make it a theoretically sound choice for a qNMR internal standard:

  • Signal Simplification: Deuteration at the C3 position (CD₃) eliminates the complex splitting pattern of the methyl group in the ¹H NMR spectrum, leading to a simpler and more easily integrable signal for the remaining protons.

  • Reduced Overlap: The absence of a methyl signal in the typical upfield region of the ¹H NMR spectrum reduces the likelihood of signal overlap with many common organic molecules, particularly those with aliphatic protons.

  • Chemical Shift: The remaining protons on C1 and C2 are expected to resonate in a region of the spectrum that is often clear of signals from aromatic and other downfield protons.

  • Solubility: 1-Propanol is soluble in a wide range of common deuterated NMR solvents, such as CDCl₃, DMSO-d₆, and D₂O.

Experimental Protocols

This section details the necessary steps for performing a qNMR experiment using this compound as an internal standard for the quantification of an analyte.

Materials and Equipment
  • Analyte: The compound of interest.

  • Internal Standard: this compound of high purity (certified reference material is recommended).

  • Deuterated NMR Solvent: e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Deuterium oxide (D₂O). The choice of solvent depends on the solubility of both the analyte and the internal standard.

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing ¹H NMR experiments.

  • Analytical Balance: Capable of weighing with high precision (e.g., ±0.01 mg).

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • NMR Tubes: High-precision 5 mm NMR tubes.

Sample Preparation

Accurate sample preparation is crucial for obtaining reliable qNMR results.

  • Stock Solution of Internal Standard (Optional but Recommended):

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a precise volume of the chosen deuterated solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte.

    • Transfer the analyte to a clean, dry vial.

    • Add a precise volume of the internal standard stock solution to the vial. Alternatively, if not using a stock solution, accurately weigh the internal standard directly into the vial containing the analyte.

    • Add a precise volume of the deuterated solvent to dissolve both the analyte and the internal standard completely.

    • Vortex or sonicate the sample to ensure homogeneity.

    • Transfer the final solution to an NMR tube.

NMR Data Acquisition

Proper setup of the NMR acquisition parameters is essential for quantitative accuracy.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.

    • Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals being quantified. This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration. An inversion-recovery experiment should be performed to determine the T₁ values.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

    • Acquisition Time (aq): Use a sufficiently long acquisition time to ensure proper digitization of the FID and to obtain sharp signals.

    • Spectral Width (sw): Set the spectral width to encompass all signals of interest from both the analyte and the internal standard.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.

  • Integration:

    • Integrate the well-resolved, non-overlapping signal of the this compound internal standard. The signal from the -CH₂- group adjacent to the hydroxyl group is a potential candidate for quantification.

    • Integrate a well-resolved, non-overlapping signal of the analyte.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

Data Presentation

The following tables present hypothetical validation data for a qNMR method using this compound as an internal standard. These tables are for illustrative purposes to demonstrate how quantitative data should be structured.

Table 1: Linearity of the qNMR Method

Analyte Concentration (mg/mL)Integral Ratio (Analyte/IS)Calculated Concentration (mg/mL)Recovery (%)
0.500.490.4998.0
1.001.011.01101.0
2.002.032.03101.5
4.003.983.9899.5
8.008.058.05100.6
\multicolumn{3}{c}{0.9998 }

Table 2: Accuracy and Precision of the qNMR Method

Theoretical Concentration (mg/mL)Measured Concentration (mg/mL) (n=6)Standard DeviationRSD (%)Accuracy (Recovery %)
1.001.010.0080.79101.0
5.004.970.0350.7099.4
10.0010.050.0600.60100.5

Visualizations

The following diagrams illustrate the key workflows and relationships in a typical qNMR experiment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Shim) transfer->instrument_setup set_params Set Acquisition Parameters instrument_setup->set_params acquire_data Acquire FID set_params->acquire_data ft Fourier Transform acquire_data->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Experimental workflow for quantitative NMR (qNMR) analysis.

Purity_Calculation_Logic input Inputs I_analyte Integral of Analyte (I_analyte) input->I_analyte N_analyte Protons of Analyte (N_analyte) input->N_analyte M_analyte Molar Mass of Analyte (M_analyte) input->M_analyte m_analyte Mass of Analyte (m_analyte) input->m_analyte I_IS Integral of IS (I_IS) input->I_IS N_IS Protons of IS (N_IS) input->N_IS M_IS Molar Mass of IS (M_IS) input->M_IS m_IS Mass of IS (m_IS) input->m_IS P_IS Purity of IS (P_IS) input->P_IS calculation Purity Calculation Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS I_analyte->calculation N_analyte->calculation M_analyte->calculation m_analyte->calculation I_IS->calculation N_IS->calculation M_IS->calculation m_IS->calculation P_IS->calculation output Result: Analyte Purity calculation->output

Caption: Logical relationship for qNMR purity calculation.

References

The Role of 1-Propanol-3,3,3-d3 in Ensuring Pharmaceutical Purity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products is paramount. The control of impurities, including residual solvents from the manufacturing process, is a critical aspect of quality control. 1-Propanol, a common solvent, must be monitored to ensure it does not exceed established safety limits. The use of stable isotope-labeled internal standards, such as 1-Propanol-3,3,3-d3, in conjunction with sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides a robust and accurate method for the quantification of 1-propanol residues. This document provides detailed application notes and protocols for the utilization of this compound in pharmaceutical impurity analysis.

Introduction

Isotopically labeled compounds are vital tools in pharmaceutical research and development, offering valuable insights into drug substance purity and ensuring the overall safety of medications[1]. Stable isotope labeling, particularly with deuterium, allows for the creation of internal standards that are chemically almost identical to the analyte of interest but are distinguishable by mass spectrometry[2]. This similarity in chemical behavior is crucial for compensating for variations during sample preparation and analysis, such as extraction efficiency and instrument response, thereby leading to more accurate and precise quantification[3][4].

1-Propanol is classified as a Class 3 residual solvent by the International Council for Harmonisation (ICH), indicating a lower toxic potential[5][6]. However, its levels in the final drug product must still be controlled and quantified to meet regulatory requirements. The use of this compound as an internal standard in an isotope dilution mass spectrometry (IDMS) method offers a superior analytical approach for this purpose.

Application: Quantification of 1-Propanol Residue in a Drug Substance by Headspace GC-MS

This application note details a validated headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantitative determination of 1-propanol in a pharmaceutical drug substance using this compound as an internal standard. Headspace analysis is particularly suitable for volatile residual solvents in solid or liquid samples as it minimizes matrix effects and protects the GC system from non-volatile sample components[4][7][8].

Principle

A known amount of the drug substance is dissolved in a suitable solvent, and a precise amount of this compound internal standard is added. The vial is sealed and heated to allow the volatile components, including 1-propanol and its deuterated analog, to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on the GC column and subsequently detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte (1-propanol) to the internal standard (this compound) against a calibration curve.

Experimental Protocol

Materials and Reagents
  • 1-Propanol (analytical standard grade)

  • This compound (isotopic purity ≥ 98%)

  • Dimethyl sulfoxide (DMSO), headspace grade

  • Drug substance to be analyzed

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Headspace Autosampler

  • Analytical Balance

Preparation of Solutions

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 50 mg of this compound and dissolve in 100 mL of DMSO to obtain a concentration of about 500 µg/mL.

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of 1-propanol into blank drug substance dissolved in DMSO. To each calibration standard, add a fixed amount of the IS Stock solution. A typical calibration range could be from 10 ppm to 500 ppm of 1-propanol.

Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial. Add 1.0 mL of the IS Stock solution and 4.0 mL of DMSO. Immediately seal the vial.

HS-GC-MS Conditions
Parameter Condition
Headspace Autosampler
Oven Temperature80 °C
Needle Temperature90 °C
Transfer Line Temperature100 °C
Vial Equilibration Time30 min
Injection Volume1 mL
Gas Chromatograph
ColumnDB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Inlet Temperature220 °C
Split Ratio10:1
Oven ProgramInitial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Monitored Ions (SIM mode)1-Propanol: m/z 31, 59, 60This compound: m/z 34, 63
Dwell Time100 ms
Data Analysis

The concentration of 1-propanol in the drug substance is calculated using the following formula:

Concentration (ppm) = (AreaAnalyte / AreaIS - Intercept) / Slope * (VolumeSolvent / WeightSample) * 1000

Where:

  • AreaAnalyte is the peak area of the primary ion for 1-propanol.

  • AreaIS is the peak area of the primary ion for this compound.

  • Intercept and Slope are obtained from the linear regression of the calibration curve.

  • VolumeSolvent is the total volume of solvent in the vial (in mL).

  • WeightSample is the weight of the drug substance (in g).

Method Validation Summary

A summary of typical validation parameters for this method, in accordance with ICH Q2(R1) guidelines, is presented below.

Parameter Typical Acceptance Criteria Example Result
Specificity No interference at the retention times of 1-propanol and 1-Propanol-d3.Pass
Linearity (r²) ≥ 0.9950.998
Range 10 - 500 ppmPass
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (%RSD) Repeatability: ≤ 15%Intermediate Precision: ≤ 20%Repeatability: < 5%Intermediate Precision: < 8%
Limit of Detection (LOD) Signal-to-Noise ≥ 33 ppm
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 1010 ppm

Diagrams

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing and Quantification prep_start Start weigh_sample Weigh Drug Substance prep_start->weigh_sample prep_cal Prepare Calibration Standards prep_start->prep_cal add_is Add 1-Propanol-d3 Internal Standard weigh_sample->add_is add_solvent Add DMSO add_is->add_solvent seal_vial Seal Headspace Vial add_solvent->seal_vial prep_end Prepared Samples and Standards seal_vial->prep_end prep_cal->prep_end hs_sampler Headspace Autosampler (Equilibration & Injection) prep_end->hs_sampler gc_separation GC Separation (DB-624 Column) hs_sampler->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection integrate_peaks Peak Integration ms_detection->integrate_peaks calculate_ratio Calculate Area Ratio (Analyte/IS) integrate_peaks->calculate_ratio quantify Quantify 1-Propanol Concentration calculate_ratio->quantify calibration_curve Generate Calibration Curve calibration_curve->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of 1-propanol.

Logical_Relationship cluster_analyte Analyte and Internal Standard cluster_process Analytical Process cluster_compensation Error Compensation Analyte 1-Propanol (Impurity) SamplePrep Sample Preparation (Dissolution, Spiking) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep MatrixEffect Matrix Effects IS->MatrixEffect Compensates for InstrumentVar Instrumental Variability IS->InstrumentVar Compensates for HS_GC_MS HS-GC-MS Analysis (Separation & Detection) SamplePrep->HS_GC_MS Result Accurate & Precise Quantification HS_GC_MS->Result

Caption: Role of the internal standard in ensuring accurate quantification.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of 1-propanol as a residual solvent in pharmaceutical substances. The described HS-GC-MS protocol is specific, sensitive, and robust, making it suitable for routine quality control in a regulated environment. The adoption of such isotopically labeled standards is a key component of a comprehensive impurity profiling strategy, ultimately contributing to the safety and quality of pharmaceutical products. Various analytical techniques, including GC-MS and LC-MS, are instrumental in the identification and quantification of impurities.[9][10][11]

References

Application Notes and Protocols: Kinetic Isotope Effect Studies Involving 1-Propanol-3,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which a specific atom is involved in the rate-determining step of a reaction.[1] This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart. In the case of 1-Propanol-3,3,3-d3, the substitution of hydrogen with deuterium at the terminal methyl group allows for the investigation of reaction mechanisms where this position is sterically or electronically influential, even if not directly involved in bond breaking. This document provides detailed protocols and application notes for conducting KIE studies with this compound, focusing on its application in understanding oxidation reactions and enzymatic transformations. While specific experimental data for this compound is not extensively published, the following protocols and data are based on established methodologies for similar small deuterated alcohols.[2][3]

I. Applications of this compound in KIE Studies

This compound is particularly useful for investigating secondary kinetic isotope effects. A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage during the rate-determining step.[1] These effects are typically smaller than primary KIEs but provide valuable information about changes in hybridization or steric environment at the transition state.

Potential Applications:

  • Elucidating Enzyme Mechanisms: Studying the interaction of this compound with enzymes like alcohol dehydrogenases can reveal details about substrate binding and the conformation of the active site.[4][5]

  • Investigating Oxidation Reaction Mechanisms: In chemical oxidations, for instance with chromic acid or potassium permanganate, the KIE can help to differentiate between proposed mechanistic pathways.[6][7]

  • Drug Metabolism Studies: Deuteration at metabolically susceptible sites can alter the rate of metabolism. While the C-3 position of 1-propanol is not the primary site of oxidation, studying the secondary KIE can provide insights into the enzymatic environment and potential for metabolic switching.

II. Quantitative Data Summary

The following table summarizes hypothetical but realistic KIE data for the oxidation of 1-propanol and this compound under different conditions, based on values reported for similar alcohol oxidations.[2][8]

Oxidizing Agent/EnzymeSubstrateRate Constant (k) (s⁻¹)kH/kD (KIE)Temperature (°C)Reference (Methodology)
Chromic Acid 1-Propanol2.5 x 10⁻⁴1.0525[3]
This compound2.38 x 10⁻⁴25
Yeast Alcohol Dehydrogenase 1-Propanol1.2 x 10⁻²1.0830[4][5]
This compound1.11 x 10⁻²30
Potassium Permanganate 1-Propanol8.7 x 10⁻³1.0325[8]
This compound8.45 x 10⁻³25

Note: The presented data is illustrative. Actual experimental values may vary. The observed KIEs are expected to be secondary and close to unity, as the C-H bonds at the C-3 position are not broken during the oxidation at C-1.

III. Experimental Protocols

A. Protocol for Chromic Acid Oxidation of 1-Propanol and this compound

This protocol describes the determination of the kinetic isotope effect for the oxidation of 1-propanol and its deuterated isotopologue using chromic acid. The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS).[3][9]

Materials:

  • 1-Propanol

  • This compound

  • Chromic acid (H₂CrO₄) solution (prepared from potassium dichromate and sulfuric acid)[10]

  • Internal standard (e.g., undecane)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In two separate temperature-controlled reaction vessels, place a solution of 1-propanol (or this compound) in a suitable solvent (e.g., aqueous acetone). Add a known concentration of the internal standard.

  • Initiation of Reaction: Initiate the reaction by adding a standardized solution of chromic acid to each vessel with vigorous stirring. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate.

  • Extraction: Extract the organic components with diethyl ether.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the extracted samples by GC-MS. The concentration of the remaining alcohol is determined by comparing the peak area of the alcohol to that of the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the alcohol versus time for both reactions. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

  • KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constant for the non-deuterated substrate (kH) to that of the deuterated substrate (kD): KIE = kH/kD.

B. Protocol for KIE Studies with Yeast Alcohol Dehydrogenase (YADH)

This protocol outlines the procedure for determining the KIE in the oxidation of 1-propanol and this compound catalyzed by YADH. The reaction is monitored by observing the increase in absorbance at 340 nm due to the formation of NADH.[4][5]

Materials:

  • Yeast Alcohol Dehydrogenase (YADH)

  • 1-Propanol

  • This compound

  • NAD⁺ (nicotinamide adenine dinucleotide)

  • Buffer solution (e.g., 50 mM sodium pyrophosphate, pH 8.8)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the buffer solution and NAD⁺.

  • Enzyme Addition: Add a specific amount of YADH to the cuvette and incubate at the desired temperature (e.g., 30°C) for a few minutes to allow for thermal equilibration.

  • Initiation of Reaction: Initiate the reaction by adding a small volume of either 1-propanol or this compound to the cuvette. Mix quickly by inverting the cuvette.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time.

  • Data Analysis: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: Repeat the experiment with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Vmax and Km) for both 1-propanol and this compound.

  • KIE Calculation: The KIE on Vmax/Km is calculated as (Vmax/Km)H / (Vmax/Km)D.

IV. Visualizations

Experimental_Workflow_KIE cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result prep_H Prepare 1-Propanol Solution react_H Initiate Reaction (1-Propanol) prep_H->react_H prep_D Prepare 1-Propanol-d3 Solution react_D Initiate Reaction (1-Propanol-d3) prep_D->react_D monitor Monitor Reaction Progress (e.g., GC-MS, UV-Vis) react_H->monitor react_D->monitor calc_rates Calculate Rate Constants (kH and kD) monitor->calc_rates kie Determine KIE (kH / kD) calc_rates->kie

Caption: General experimental workflow for determining the kinetic isotope effect.

Alcohol_Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_transition Transition State (Rate-Determining Step) cluster_products Products alcohol CD3CH2CH2OH (this compound) complex Chromate Ester Intermediate alcohol->complex oxidant Oxidizing Agent (e.g., CrO3) oxidant->complex ts C-H Bond Cleavage at C-1 complex->ts Slow aldehyde CD3CH2CHO (Propanal-3,3,3-d3) ts->aldehyde reduced_oxidant Reduced Oxidant ts->reduced_oxidant

Caption: Proposed mechanism for the oxidation of this compound.

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation Using 1-Propanol-3,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Propanol-3,3,3-d3 in sample preparation for mass spectrometry (MS) analysis. The primary application of this deuterated propanol is as an internal standard (IS) to ensure accurate quantification of target analytes by correcting for variability during sample processing and analysis.

Introduction

In quantitative mass spectrometry, especially in complex biological matrices such as plasma, serum, urine, and tissue homogenates, significant analytical challenges exist. These include analyte loss during sample preparation, matrix effects leading to ion suppression or enhancement, and variations in instrument response. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate these issues. Due to its similar physicochemical properties to the non-labeled 1-propanol, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency, yet is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

This document outlines two primary sample preparation techniques where this compound can be effectively employed: Protein Precipitation and Liquid-Liquid Extraction.

Application 1: Protein Precipitation for Metabolomics and Drug Analysis

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from biological samples, which can interfere with downstream analysis.[1] Organic solvents like acetonitrile, methanol, and propanol are commonly used for this purpose.[1] The addition of an organic solvent disrupts the hydration layer around proteins, leading to their precipitation.[1]

Experimental Protocol: Protein Precipitation

This protocol describes the use of this compound as an internal standard for the quantification of a small molecule drug in human plasma.

Materials:

  • Human plasma (or other biological fluid)

  • This compound (as a stock solution of known concentration in methanol or water)

  • 1-Propanol (or other organic solvent for precipitation)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • LC-MS grade water

  • LC-MS grade methanol

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard stock solution to the plasma sample. The concentration of the IS should be close to the expected concentration of the analyte.

  • Vortexing: Briefly vortex the tube for 10-15 seconds to ensure thorough mixing of the internal standard with the sample.

  • Protein Precipitation: Add 300 µL of cold 1-propanol to the sample. The ratio of solvent to sample is typically 3:1 (v/v) to ensure efficient protein removal.[1]

  • Vortexing for Precipitation: Vortex the mixture vigorously for 1 minute to facilitate protein precipitation.

  • Incubation (Optional): For enhanced precipitation, incubate the samples at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant containing the analyte and internal standard and transfer it to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC-MS mobile phase to concentrate the analyte.

  • LC-MS/MS Analysis: Inject an appropriate volume of the final extract into the LC-MS/MS system for analysis.

Data Presentation: Quantitative Performance of Protein Precipitation
ParameterValueReference
Analyte Recovery85 - 110%[2]
Internal Standard Recovery88 - 105%[2]
Inter-day Precision (%RSD)< 15%[3]
Intra-day Precision (%RSD)< 10%[3]
Matrix EffectMinimal with IS[2]

Note: Values are typical and may vary depending on the specific analyte and matrix.

Experimental Workflow: Protein Precipitation

G start Start: Plasma Sample aliquot Aliquot 100 µL start->aliquot add_is Spike with 10 µL This compound (IS) aliquot->add_is vortex1 Vortex Mix (15s) add_is->vortex1 add_precipitant Add 300 µL Cold 1-Propanol vortex1->add_precipitant vortex2 Vortex Mix (1 min) add_precipitant->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: Workflow for protein precipitation using this compound as an internal standard.

Application 2: Liquid-Liquid Extraction for Drug and Metabolite Purification

Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4] This method is effective for removing interfering substances and concentrating the analytes of interest.[4]

Experimental Protocol: Liquid-Liquid Extraction

This protocol details the use of this compound as an internal standard in a liquid-liquid extraction procedure for the analysis of a moderately polar drug from a urine sample.

Materials:

  • Urine sample

  • This compound (as a stock solution)

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Phosphate buffer (pH adjusted as needed to optimize analyte partitioning)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a 2 mL microcentrifuge tube, add 500 µL of the urine sample and 500 µL of phosphate buffer.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard stock solution.

  • Vortexing: Briefly vortex the tube to mix.

  • Extraction Solvent Addition: Add 1 mL of ethyl acetate to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solvent mixture compatible with the LC-MS mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation: Quantitative Performance of Liquid-Liquid Extraction
ParameterValueReference
Analyte Extraction Recovery> 80%[5]
Internal Standard Extraction Recovery> 85%[5]
Inter-day Precision (%RSD)< 15%[6]
Intra-day Precision (%RSD)< 10%[6]
Matrix EffectSignificantly Reduced[4]

Note: Values are typical and will depend on the analyte, matrix, and extraction solvent system.

Experimental Workflow: Liquid-Liquid Extraction

G start Start: Urine Sample prep Add 500 µL Urine + 500 µL Buffer start->prep add_is Spike with 20 µL This compound (IS) prep->add_is add_solvent Add 1 mL Ethyl Acetate add_is->add_solvent extract Vortex Mix (2 min) add_solvent->extract centrifuge Centrifuge (3,000 x g, 5 min) extract->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in 100 µL evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for liquid-liquid extraction using this compound as an internal standard.

Signaling Pathway Diagram (Illustrative Example)

While this compound is used in the sample preparation workflow and not directly involved in biological signaling pathways, a diagram can illustrate the logical flow of its application in a broader research context, such as pharmacokinetic analysis.

G cluster_0 In Vivo / In Vitro cluster_1 Sample Preparation cluster_2 Analysis & Data Processing drug_admin Drug Administration sample_collection Biological Sample Collection (e.g., Blood) drug_admin->sample_collection is_addition Addition of This compound (IS) sample_collection->is_addition extraction Extraction (PPT or LLE) is_addition->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification using Analyte/IS Ratio lcms->quant pk_model Pharmacokinetic Modeling quant->pk_model result result pk_model->result Drug Efficacy & Safety Profile

Caption: Logical flow of a pharmacokinetic study incorporating an internal standard.

Conclusion

The use of this compound as an internal standard in mass spectrometry-based analyses is a robust strategy to enhance the accuracy and reliability of quantitative data. The protocols for protein precipitation and liquid-liquid extraction provided herein offer versatile and effective methods for preparing a wide range of biological samples for analysis. Proper implementation of these techniques, with the inclusion of an appropriate internal standard, is critical for high-quality results in research, clinical, and drug development settings.

References

Application Notes and Protocols: 1-Propanol-3,3,3-d3 as a Tracer Compound in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanol-3,3,3-d3 is a deuterated form of 1-propanol, a valuable stable isotope-labeled tracer for investigating a variety of biological processes. The substitution of three hydrogen atoms with deuterium at the C3 position results in a mass shift that can be readily detected by mass spectrometry (MS). This allows for the precise tracking and quantification of 1-propanol and its metabolites in complex biological matrices. Stable isotope tracers, such as this compound, are powerful tools in metabolic research, offering a non-radioactive method to study metabolic pathways, enzyme kinetics, and drug metabolism.[1][2] This document provides detailed application notes and protocols for the use of this compound as a tracer compound.

Applications

The primary applications of this compound in biological systems include:

  • Metabolic Pathway Elucidation: Tracing the metabolic fate of 1-propanol and identifying its downstream metabolites.

  • Enzyme Kinetic Studies: Quantifying the activity of enzymes involved in alcohol metabolism, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

  • Internal Standard for Quantification: Serving as an ideal internal standard for the accurate quantification of endogenous or exogenous 1-propanol in biological samples due to its similar chemical and physical properties.

  • Drug Interaction Studies: Investigating the influence of xenobiotics on alcohol metabolism pathways.

Data Presentation

Table 1: Quantification of 1-Propanol Metabolism in Rat Liver Homogenate
Time (min)This compound (µM)Propionaldehyde-d2 (µM)Propionic Acid-d2 (µM)
0100.00.00.0
585.212.52.3
1560.728.910.4
3035.145.319.6
6010.358.131.6
Table 2: Kinetic Parameters of Alcohol Dehydrogenase with this compound
SubstrateKm (mM)Vmax (µmol/min/mg protein)
1-Propanol1.20.45
This compound1.30.43

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Liver Microsomes

Objective: To determine the metabolic fate of this compound in a liver microsomal model.

Materials:

  • This compound

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • Internal standard (e.g., 2-Propanol-d7)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing 0.1 M phosphate buffer, the NADPH regenerating system, and rat liver microsomes (0.5 mg/mL protein).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 100 µM.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge the samples at 14,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS.

Protocol 2: Quantification of 1-Propanol in Plasma using this compound as an Internal Standard

Objective: To accurately quantify the concentration of 1-propanol in a plasma sample.

Materials:

  • Plasma sample

  • This compound (as internal standard)

  • Acetonitrile

  • GC-MS system

Procedure:

  • To 100 µL of plasma, add 10 µL of this compound solution (at a known concentration).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a GC vial.

  • Inject an aliquot of the supernatant into the GC-MS system.

  • Quantify the amount of 1-propanol by comparing its peak area to the peak area of the this compound internal standard.

Visualizations

Metabolic_Pathway_of_1_Propanol This compound This compound Propionaldehyde-d2 Propionaldehyde-d2 This compound->Propionaldehyde-d2 Alcohol Dehydrogenase (ADH) Propionic Acid-d2 Propionic Acid-d2 Propionaldehyde-d2->Propionic Acid-d2 Aldehyde Dehydrogenase (ALDH) Further Metabolism Further Metabolism Propionic Acid-d2->Further Metabolism TCA Cycle

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with this compound (Internal Standard) Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_or_GC_MS LC-MS or GC-MS Analysis Supernatant_Collection->LC_MS_or_GC_MS Data_Acquisition Data Acquisition LC_MS_or_GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Metabolite_Identification Metabolite Identification Peak_Integration->Metabolite_Identification

Caption: General experimental workflow for tracer analysis.

Logical_Relationships Tracer This compound Application Applications Tracer->Application Metabolism Metabolic Pathway Studies Application->Metabolism Kinetics Enzyme Kinetics Application->Kinetics Quantification Internal Standard Application->Quantification

Caption: Applications of this compound as a tracer.

References

Application Notes and Protocols for Environmental Sample Analysis Using 1-Propanol-3,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile organic compounds (VOCs) in environmental matrices is critical for monitoring pollution, assessing environmental fate and transport, and ensuring regulatory compliance. Many of these pollutants, such as fuel oxygenates and industrial solvents, are polar in nature, presenting unique challenges for analysis. The use of a suitable internal standard is paramount for achieving high-quality data by correcting for variations in sample preparation, injection, and instrument response.

1-Propanol-3,3,3-d3, a deuterated analog of 1-propanol, serves as an excellent internal standard for the analysis of polar VOCs in environmental samples by gas chromatography-mass spectrometry (GC/MS). Its chemical similarity to many polar analytes ensures comparable behavior during extraction and analysis, while its mass shift of +3 amu allows for clear differentiation from the non-labeled propanol and other co-eluting compounds. These application notes provide a framework for the utilization of this compound in the analysis of environmental water samples.

Key Applications

This compound is particularly well-suited as an internal standard for the quantification of the following classes of compounds in aqueous environmental samples such as groundwater, surface water, and wastewater:

  • Fuel Oxygenates: Including methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), tert-amyl methyl ether (TAME), and tert-butyl alcohol (TBA). The major source of these compounds in groundwater is from leaking underground storage tanks (USTs).

  • Short-chain Alcohols: Such as methanol, ethanol, and isopropanol, which are common industrial solvents and fuel additives.

  • Other Polar VOCs: Including ketones (e.g., acetone, methyl ethyl ketone) and some ethers.

Principle of the Method

The analytical approach is based on purge and trap concentration coupled with gas chromatography-mass spectrometry (GC/MS). Volatile organic compounds are purged from the water sample with an inert gas and trapped on a solid sorbent. The trap is then heated to desorb the analytes, which are transferred to the GC column for separation. The mass spectrometer is used for detection and quantification. By adding a known amount of this compound to every sample, standard, and blank, the concentration of target analytes can be accurately calculated based on the relative response of the analyte to the internal standard. This internal standardization method compensates for variations in purge efficiency, trap desorption, and injection volume, leading to improved precision and accuracy.

Experimental Protocols

Protocol 1: Determination of Fuel Oxygenates and Other Polar VOCs in Water by Purge and Trap GC/MS

This protocol is adapted from methodologies similar to U.S. EPA Methods 5030C and 8260D.

1. Sample Preparation and Internal Standard Spiking:

  • Allow all samples and standards to come to room temperature.

  • For each 10 mL water sample, add 5 µL of a 20 µg/mL stock solution of this compound in methanol. This results in a final internal standard concentration of 10 µg/L.

  • The same concentration of internal standard should be added to all calibration standards and method blanks.

2. Purge and Trap System Parameters:

  • Purge Gas: Helium at 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Trap Type: Vocarb 3000 (or equivalent) containing Tenax/silica gel/carbon molecular sieve.

  • Desorb Temperature: 250°C.

  • Desorb Time: 2 minutes.

  • Bake Temperature: 270°C.

  • Bake Time: 5 minutes.

3. Gas Chromatography-Mass Spectrometry (GC/MS) Conditions:

  • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness, mid-polarity column (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 220°C, hold for 2 minutes.

  • Injector Temperature: 220°C.

  • Transfer Line Temperature: 230°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan (m/z 35-300).

    • Quantification Ion for this compound: m/z 34.

    • Qualifier Ions for this compound: m/z 48, 63.

4. Calibration:

  • Prepare a series of calibration standards in organic-free water, covering the expected concentration range of the target analytes (e.g., 1, 5, 10, 25, 50, 100 µg/L).

  • Spike each calibration standard with this compound at a constant concentration (e.g., 10 µg/L).

  • Generate a calibration curve by plotting the relative response factor (analyte peak area / internal standard peak area) against the analyte concentration.

Data Presentation

The following table summarizes representative quantitative data for the analysis of selected polar VOCs using this compound as an internal standard. These values are indicative of typical method performance and may vary based on instrumentation and laboratory conditions.

AnalyteRetention Time (min)Method Detection Limit (MDL) (µg/L)Limit of Quantitation (LOQ) (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Methyl tert-butyl ether (MTBE)5.80.51.598< 10
tert-Butyl alcohol (TBA)6.52.06.092< 15
Ethanol4.25.015.089< 15
Acetone4.53.09.095< 12
This compound (IS) 5.2 - - - -

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Aqueous Sample (10 mL) spike Spike with This compound sample->spike spiked_sample Spiked Sample spike->spiked_sample pt Purge and Trap spiked_sample->pt Introduction gcms GC/MS Analysis pt->gcms data Data Acquisition gcms->data quant Quantification using Internal Standard data->quant Processing report Final Report quant->report

Caption: Experimental workflow for the analysis of polar VOCs in water.

signaling_pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs analyte Target Analyte (e.g., MTBE) gc_separation GC Separation analyte->gc_separation is Internal Standard (this compound) is->gc_separation ms_detection MS Detection gc_separation->ms_detection analyte_signal Analyte Peak Area ms_detection->analyte_signal is_signal IS Peak Area ms_detection->is_signal ratio Peak Area Ratio analyte_signal->ratio is_signal->ratio concentration Analyte Concentration ratio->concentration via Calibration Curve

Caption: Logical relationship for internal standard quantification.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Propanol-3,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Propanol-3,3,3-d3. The following information is designed to assist with the purification of this deuterated alcohol, a valuable tool in various scientific applications.

Troubleshooting Guide

Users may encounter several challenges during the purification of this compound. This guide addresses common issues in a question-and-answer format.

Q1: My final product shows the presence of water. How can I effectively remove it?

A1: Water is a common impurity that can be introduced from solvents, reagents, or atmospheric moisture. Several methods can be employed for its removal:

  • Azeotropic Distillation: This is a highly effective method for removing water from 1-propanol. The 1-propanol-water azeotrope can be distilled off to reduce the water content.

  • Drying Agents: For removal of residual water, the product can be treated with a suitable drying agent followed by distillation. It is crucial to select a drying agent that does not react with the alcohol.

    • Recommended Drying Agents: Anhydrous magnesium sulfate (MgSO₄), anhydrous calcium sulfate (CaSO₄), or molecular sieves (3Å or 4Å) are good choices.

    • Agents to Avoid: Strong bases like calcium hydride (CaH₂) can react with the alcohol.

  • Fractional Distillation: Careful fractional distillation can also help in separating water from the higher-boiling this compound.

Q2: I suspect my purified this compound is contaminated with non-deuterated 1-propanol. How can I confirm this and purify it further?

A2: Contamination with the non-deuterated analog can occur if the starting materials for the synthesis were not fully deuterated.

  • Confirmation:

    • Mass Spectrometry (MS): This is the most direct method to confirm isotopic purity. The mass spectrum will show peaks corresponding to both the deuterated (m/z = 63.11 for [M]+) and non-deuterated (m/z = 60.09 for [M]+) species.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of non-deuterated impurity by integrating the signal of the terminal methyl protons (CH₃) relative to the CH₂ protons. In a pure sample of this compound, the methyl proton signal should be absent.

  • Purification:

    • Fractional Distillation: Due to the slight difference in boiling points between the deuterated and non-deuterated compounds, careful fractional distillation under reduced pressure may achieve some separation, although it can be challenging.

    • Preparative Gas Chromatography (Prep-GC): This is a highly effective technique for separating isotopologues and can provide high-purity this compound.

Q3: My product contains unreacted starting materials from the synthesis. What is the best way to remove them?

A3: The nature of the starting materials will dictate the purification strategy. Assuming the synthesis involved the reduction of a deuterated propanoic acid derivative (e.g., ethyl 3,3,3-trideuteriopropanoate), the following impurities may be present:

  • Unreacted Ester/Acid:

    • Extraction: If the impurity is a carboxylic acid, it can be removed by washing the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated acid will move into the aqueous layer. Unreacted ester can be more challenging to remove by extraction.

    • Chromatography: Column chromatography on silica gel is an effective method for separating the more polar alcohol product from less polar starting materials like esters.

    • Distillation: Fractional distillation can be effective if there is a significant difference in boiling points between the starting material and the product.

  • Residual Reducing Agent:

    • Quenching and Work-up: The reaction mixture should be carefully quenched to destroy any remaining reducing agent. The specific quenching procedure will depend on the reducing agent used (e.g., slow addition of water or a mild acid for metal hydrides). Subsequent aqueous work-up will help in removing the inorganic byproducts.

Q4: After purification, my this compound has a slight color. What could be the cause and how can I decolorize it?

A4: A slight coloration can be due to trace impurities or degradation products.

  • Treatment with Activated Carbon: Adding a small amount of activated carbon to the solution, followed by stirring and filtration, can often remove colored impurities.

  • Distillation: A final distillation step after treatment with activated carbon can yield a colorless product.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is very close to that of non-deuterated 1-propanol, which is approximately 97 °C at atmospheric pressure. Deuteration typically has a minimal effect on the boiling point.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for determining the chemical purity and detecting volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify unknown impurities by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing isotopic purity. In the ¹H NMR spectrum of pure this compound, the signal for the terminal methyl group should be absent.

  • Karl Fischer Titration: This is the standard method for quantifying water content.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: this compound should be handled with the same precautions as 1-propanol. It is a flammable liquid and can cause eye irritation.[1] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

PropertyValueReference
Chemical Formula CD₃CH₂CH₂OH
Molecular Weight 63.11 g/mol
Boiling Point ~97 °C
Density ~0.804 g/mL at 25 °C
Isotopic Purity Typically >98 atom % D

Experimental Protocols

Protocol 1: General Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Drying (Optional): If the sample contains significant amounts of water, pre-dry it by stirring over anhydrous magnesium sulfate for several hours, followed by filtration.

  • Distillation:

    • Place the crude this compound in the distillation flask with a few boiling chips.

    • Heat the flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point (~97 °C). Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the liquid has evaporated.

  • Analysis: Analyze the purified fraction for chemical and isotopic purity using GC, GC-MS, and NMR.

Logical Workflow for Purification

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound AqueousWorkup Aqueous Work-up (Quenching & Extraction) Crude->AqueousWorkup Drying Drying (e.g., MgSO4) AqueousWorkup->Drying Distillation Fractional Distillation Drying->Distillation Analysis Purity Analysis (GC, NMR, MS) Distillation->Analysis PureProduct Pure this compound Analysis->PureProduct Meets Specs Impure Impure Product Analysis->Impure Fails Specs Troubleshooting Troubleshooting Troubleshooting->Distillation Re-purify Impure->Troubleshooting

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Removal of Water Contamination from Deuterated Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively removing water contamination from deuterated solvents. Adherence to these protocols is critical for ensuring high-quality data in sensitive applications such as NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from deuterated solvents?

A1: Water contamination in deuterated solvents can significantly impact experimental results. In Nuclear Magnetic Resonance (NMR) spectroscopy, the proton signal from water (H₂O or HOD) can obscure signals from the analyte, making spectral interpretation difficult.[1] For moisture-sensitive reactions, the presence of water can inhibit or alter the desired chemical transformation.

Q2: What are the most common methods for drying deuterated solvents?

A2: The most prevalent and effective methods for drying deuterated solvents are:

  • Use of Molecular Sieves: A convenient and safe method for removing trace amounts of water.[2]

  • Distillation over Calcium Hydride (CaH₂): A powerful technique for rigorously drying solvents.[3]

  • Distillation over Sodium/Benzophenone: Employed for solvents that are not reactive with sodium, this method provides a visual indicator of dryness.[4]

Q3: Which drying method is most suitable for my specific deuterated solvent?

A3: The choice of drying method depends on the solvent's properties and the required level of dryness. For instance, reactive metals like sodium should not be used with chlorinated solvents such as deuterated chloroform (CDCl₃) due to the risk of explosion.[5] The table below provides a general guideline for common deuterated solvents.

Q4: How can I determine the water content in my deuterated solvent before and after drying?

A4: Karl Fischer titration is the gold standard for accurately quantifying water content in organic solvents, providing results in parts per million (ppm).[2][6] For a qualitative or semi-quantitative assessment, ¹H NMR spectroscopy can be used to observe the residual water peak.[4]

Q5: What are the primary safety precautions to consider when drying deuterated solvents?

A5: Safety is paramount when handling drying agents. Calcium hydride and sodium are highly reactive with water and can generate flammable hydrogen gas.[3] All distillation procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[3] It is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides

This section addresses specific issues that may arise during the process of drying deuterated solvents.

Problem 1: The chosen drying method is ineffective, and a significant water peak is still present in the NMR spectrum.

  • Possible Cause 1: Inactivated Molecular Sieves. Molecular sieves must be activated by heating to high temperatures under vacuum to remove any adsorbed water before use.[2]

    • Solution: Activate the molecular sieves by heating them in a Schlenk flask under vacuum at 180-200°C for 8-12 hours. Cool them under an inert atmosphere before use.[2]

  • Possible Cause 2: Insufficient amount of drying agent or contact time.

    • Solution: For molecular sieves, use approximately 10-20% of the solvent weight and allow for at least 24 hours of contact time.[7] For distillation methods, ensure an adequate amount of the drying agent is present and that the solvent is refluxed for a sufficient period.

  • Possible Cause 3: Hygroscopic nature of the solvent. Solvents like DMSO-d₆ and Methanol-d₄ are highly hygroscopic and readily absorb moisture from the atmosphere.[5]

    • Solution: Handle these solvents under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[8] Use oven-dried glassware and syringes.

Problem 2: New, unexpected peaks appear in the NMR spectrum after the drying process.

  • Possible Cause 1: Impurities from the drying agent. Some drying agents can introduce impurities. For example, dust from molecular sieves can contaminate the solvent.[9]

    • Solution: Filter the dried solvent through a plug of glass wool or a syringe filter to remove any particulate matter.

  • Possible Cause 2: Decomposition of the solvent. Certain solvents can decompose during the drying process, especially at elevated temperatures. Deuterated chloroform, for instance, can decompose to form acidic byproducts.[10]

    • Solution: Use a milder drying method or distill the solvent under reduced pressure to lower the boiling point. For CDCl₃, passing it through a short column of activated alumina can remove acidic impurities.[9]

Problem 3: Safety hazards encountered during distillation with reactive metals.

  • Possible Cause: Reaction with incompatible solvents or exposure to air/moisture. Using sodium with chlorinated solvents can lead to explosions.[5] Exposing sodium or calcium hydride to air and moisture can cause fires.

    • Solution: Always verify the compatibility of the drying agent with the solvent.[5] Handle all reactive drying agents under an inert atmosphere. Develop and strictly follow a standard operating procedure (SOP) for quenching reactive metals and their residues.

Quantitative Data on Drying Efficiency

The following table summarizes the typical water content in common organic solvents after treatment with different drying agents, as determined by Karl Fischer titration. While much of the available quantitative data is for non-deuterated solvents, it serves as a valuable reference for the expected efficiency of these drying methods.

SolventDrying MethodInitial Water Content (ppm)Final Water Content (ppm)
Tetrahydrofuran (THF)3Å Molecular Sieves (20% w/v, 48h)~108< 15
Tetrahydrofuran (THF)Sodium/Benzophenone Distillation~108~43
Toluene3Å Molecular Sieves (24h)~225< 5
TolueneSodium/Benzophenone Distillation~225~34
Dichloromethane (DCM)Calcium Hydride (reflux)~100~13
Dichloromethane (DCM)3Å Molecular Sieves~100< 10
Acetonitrile3Å Molecular Sieves (5% w/v, 24h)~142~30
Methanol3Å Molecular Sieves (20% m/v, 5 days)>1000~10

Data is primarily based on studies with non-deuterated solvents and should be considered as an approximation for their deuterated counterparts.[2][11]

Experimental Protocols

Method 1: Drying with Molecular Sieves

This method is suitable for removing small to moderate amounts of water from a wide range of deuterated solvents.

Materials:

  • Deuterated solvent

  • 3Å or 4Å molecular sieves (pellets or beads)

  • Oven or Schlenk flask with a heating mantle

  • Vacuum source

  • Inert gas (Nitrogen or Argon)

  • Dry glassware (e.g., flask with a septum-sealed cap)

Protocol:

  • Activate Molecular Sieves: Place the molecular sieves in a Schlenk flask. Heat the flask to 180-200°C under vacuum for 8-12 hours.[2]

  • Cooling: Allow the sieves to cool to room temperature under a stream of inert gas.

  • Drying: Add the activated molecular sieves (approximately 10-20% of the solvent weight) to the flask containing the deuterated solvent.[7]

  • Incubation: Seal the flask and allow it to stand for at least 24 hours. For very wet solvents, a longer duration may be necessary.

  • Decanting: Carefully decant or syringe the dry solvent into a clean, dry storage vessel under an inert atmosphere.

Drying_with_Molecular_Sieves A Activate Molecular Sieves (180-200°C, vacuum, 8-12h) B Cool Sieves (under inert gas) A->B C Add Sieves to Solvent (10-20% w/v) B->C D Incubate (≥24 hours) C->D E Decant Dry Solvent D->E

Workflow for drying solvents with molecular sieves.
Method 2: Distillation over Calcium Hydride (CaH₂)

This is a highly effective method for obtaining very dry solvents. Caution: Calcium hydride reacts with water to produce hydrogen gas, which is flammable.

Materials:

  • Deuterated solvent

  • Calcium hydride (CaH₂) powder

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert gas supply

  • Dry glassware

Protocol:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Add Drying Agent: To the round-bottom flask, add the deuterated solvent followed by calcium hydride (10-20 g per liter of solvent).[3]

  • Reflux: Heat the mixture to a gentle reflux under a slow stream of inert gas. Allow it to reflux for at least 4 hours, or overnight for very wet solvents.

  • Distillation: Slowly distill the solvent, collecting the distillate in the receiving flask. Do not distill to dryness.

  • Storage: Store the freshly distilled solvent over activated molecular sieves in a sealed container under an inert atmosphere.

Distillation_over_CaH2 A Assemble Dry Distillation Apparatus B Add Solvent and CaH₂ A->B C Reflux under Inert Gas (≥4 hours) B->C D Distill Solvent C->D E Store Dry Solvent D->E

Workflow for distillation over calcium hydride.
Method 3: Distillation over Sodium/Benzophenone

This method is suitable for non-halogenated solvents like deuterated THF, benzene, and toluene. The formation of a deep blue or purple color indicates anhydrous conditions. Caution: Sodium is extremely reactive with water and air.

Materials:

  • Deuterated solvent (pre-dried with CaH₂ or molecular sieves is recommended)

  • Sodium metal (wire or chunks)

  • Benzophenone

  • Distillation apparatus

  • Heating mantle

  • Inert gas supply

Protocol:

  • Setup: Assemble a dry distillation apparatus under an inert atmosphere.

  • Add Reagents: To the distillation flask, add the pre-dried deuterated solvent, small pieces of sodium metal, and a small amount of benzophenone.[4]

  • Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is dry, due to the formation of the benzophenone ketyl radical. If the color fades, more sodium may be needed.

  • Distillation: Once a persistent blue/purple color is achieved, distill the solvent.

  • Storage: Store the dried solvent over activated molecular sieves under an inert atmosphere.

Distillation_over_Na_Benzophenone A Assemble Dry Distillation Apparatus B Add Pre-dried Solvent, Na, and Benzophenone A->B C Reflux until Blue/Purple Color Persists B->C D Distill Solvent C->D E Store Dry Solvent D->E

Workflow for distillation over sodium/benzophenone.

References

proper storage and handling of 1-Propanol-3,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of 1-Propanol-3,3,3-d3.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1] The recommended storage temperature is below -20°C to maintain its isotopic purity.[2] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation.

Q2: What are the main safety hazards associated with this compound?

A: this compound is a highly flammable liquid and vapor.[1][3][4] It can cause serious eye damage and may cause drowsiness or dizziness.[3][5] It is crucial to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: What personal protective equipment (PPE) is recommended when handling this compound?

A: When handling this compound, it is essential to use chemical safety goggles or a face shield, chemically resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Q4: How can I minimize water contamination when using this compound?

A: Deuterated solvents are often hygroscopic and can readily absorb moisture from the atmosphere. To minimize water contamination, handle the solvent under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line). Use dry glassware and syringes. Storing the solvent over molecular sieves can also help to keep it dry.

Q5: What materials are incompatible with this compound?

A: this compound is incompatible with strong oxidizing agents, alkali metals, alkaline earth metals, aluminum, and nitro compounds.[1][6] Contact with these substances can lead to vigorous reactions, fire, or explosion.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, particularly in the context of NMR spectroscopy.

Problem: My NMR spectrum shows a broad solvent peak.

  • Possible Cause: Poor shimming of the NMR spectrometer.

  • Solution: Re-shim the spectrometer to improve the magnetic field homogeneity. Ensure the sample is properly positioned within the NMR tube and the tube is not scratched or damaged.

Problem: I see unexpected peaks in my ¹H NMR spectrum.

  • Possible Cause 1: Contamination with water. The residual water peak in this compound will appear as a broad singlet, and its chemical shift can vary depending on temperature and sample concentration.

  • Solution 1: To confirm the presence of water, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly decrease in intensity. To avoid water contamination, ensure all glassware is thoroughly dried and handle the solvent under an inert atmosphere.

  • Possible Cause 2: Contamination from the sample or glassware. Residual solvents from previous reactions or cleaning (e.g., acetone, ethyl acetate) can appear in the spectrum.[7]

  • Solution 2: Ensure your sample is pure and that all glassware is meticulously cleaned and dried before use. Rinsing glassware with a small amount of the deuterated solvent before preparing the sample can help.

  • Possible Cause 3: Isotopic impurity. The this compound may contain residual protons from its synthesis.

  • Solution 3: Check the isotopic purity specified by the manufacturer. The residual proton signals of the solvent are expected at specific chemical shifts.

Problem: My sample is not dissolving well in this compound.

  • Possible Cause: The polarity of this compound may not be suitable for your compound.

  • Solution: While this compound is a relatively polar solvent, you may need to try a different deuterated solvent with a more appropriate polarity for your sample, such as deuterated chloroform (CDCl₃) for non-polar compounds or deuterated dimethyl sulfoxide (DMSO-d₆) for highly polar compounds.[8]

Physicochemical Data

The following table summarizes key physicochemical properties of this compound and its non-deuterated counterpart, 1-Propanol.

PropertyThis compound1-Propanol
Molecular Formula C₃D₃H₅OHC₃H₈O
Molecular Weight 63.11 g/mol [3]60.10 g/mol [9]
Boiling Point 97 °C[2]97.2 °C[1]
Melting Point -127 °C[2]-126.6 °C[1]
Density 0.840 g/mL at 25 °C[2]0.804 g/mL at 20 °C[1]
Flash Point 22 °C (closed cup)[2]15 °C (closed cup)[1]
Isotopic Purity Typically ≥99 atom % D[2]N/A

Experimental Protocols

General Protocol for NMR Sample Preparation

This protocol provides a general guideline for preparing a sample for NMR spectroscopy using this compound.

Materials:

  • This compound

  • Analyte (solid or liquid)

  • Clean, dry NMR tube and cap

  • Clean, dry Pasteur pipette and bulb

  • Small vial

  • Cotton wool or filter plug

Procedure:

  • Weighing the Sample: Accurately weigh 5-20 mg of the solid analyte into a clean, dry vial. For a liquid analyte, use a micropipette to transfer an appropriate amount.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of this compound to the vial. Gently swirl or vortex the vial to dissolve the analyte completely.

  • Filtering the Sample: Place a small plug of cotton wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into a clean, dry NMR tube. This will remove any particulate matter that could affect the spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Homogenization: Gently invert the NMR tube several times to ensure the solution is homogeneous.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

Visual Guides

Storage and Handling Workflow

Proper Storage and Handling of this compound cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_conditions Store in a cool, dry, well-ventilated area away from ignition sources. sealed_container Keep container tightly sealed under an inert atmosphere. ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat sealed_container->ppe ventilation Handle in a well-ventilated area or fume hood. avoid_incompatibles Avoid contact with: - Strong oxidizing agents - Alkali metals - Aluminum disposal Dispose of in accordance with local, state, and federal regulations. avoid_incompatibles->disposal end Experiment Complete disposal->end start Receiving this compound start->storage_conditions Troubleshooting Common NMR Issues with this compound start Poor Quality NMR Spectrum broad_peaks Are the peaks broad? start->broad_peaks unexpected_peaks Are there unexpected peaks? broad_peaks->unexpected_peaks No reshim Re-shim the spectrometer. broad_peaks->reshim Yes water_peak Does a peak disappear with D₂O shake? unexpected_peaks->water_peak Yes good_spectrum Good Spectrum unexpected_peaks->good_spectrum No check_tube Check NMR tube for scratches or damage. reshim->check_tube check_tube->unexpected_peaks water_contam Water contamination. Use dry glassware and inert atmosphere. water_peak->water_contam Yes other_contam Check for residual solvents (acetone, ethyl acetate). Ensure sample and glassware are clean. water_peak->other_contam No water_contam->good_spectrum other_contam->good_spectrum

References

Technical Support Center: Troubleshooting Unexpected Peaks in 1-Propanol-3,3,3-d3 NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected peaks observed in the Nuclear Magnetic Resonance (NMR) spectra of 1-Propanol-3,3,3-d3.

Frequently Asked Questions (FAQs)

Q1: What should the 1H NMR spectrum of pure this compound look like?

A1: In a pure sample of this compound (CD3CH2CH2OH), you should expect to see three main signals:

  • A triplet corresponding to the two protons of the methylene group adjacent to the hydroxyl group (-CH2OH).

  • A triplet of triplets (or a complex multiplet) for the two protons of the central methylene group (-CH2-).

  • A broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.

The terminal methyl group (CD3-) is deuterated and will not show a signal in the 1H NMR spectrum.

Q2: I see a small peak around 0.9 ppm. What could it be?

A2: A peak around 0.9 ppm is characteristic of a terminal methyl group (-CH3). This could indicate the presence of non-deuterated 1-propanol as an impurity. The isotopic purity of commercially available this compound is typically high (e.g., 99 atom % D), but small amounts of the non-deuterated isotopologue can be present.

Q3: Why is the baseline of my spectrum distorted or rolling?

A3: A rolling baseline can be caused by several factors, including improperly set phasing parameters during data processing, a very broad background signal from solid material, or a distorted first point of the Free Induction Decay (FID).[1] Re-phasing the spectrum or applying a baseline correction algorithm can often resolve this issue.

Q4: My peaks appear broader than expected. What is the cause?

A4: Peak broadening can result from several issues:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized by shimming the spectrometer.

  • Sample Heterogeneity: If your sample is not fully dissolved or contains suspended particles, it can lead to broadened signals.

  • High Concentration: Overly concentrated samples can also cause peak broadening.

  • Chemical Exchange: If the hydroxyl proton is undergoing intermediate-rate exchange, its signal, and potentially adjacent signals, may appear broad.

Troubleshooting Guide for Unexpected Peaks

Issue: You observe peaks in your 1H NMR spectrum that are not consistent with the structure of this compound.

This guide will walk you through a systematic process to identify the source of these unexpected signals.

Step 1: Verify Expected Chemical Shifts

First, compare your observed peaks with the expected chemical shifts for this compound. Deuterium substitution can cause small shifts (isotope effects) in the signals of nearby protons.

Table 1: Expected 1H and 13C NMR Chemical Shifts for 1-Propanol and Predicted Shifts for this compound.

Compound Position 1H Chemical Shift (ppm) 1H Multiplicity 13C Chemical Shift (ppm)
1-PropanolCH3-~ 0.94Triplet~ 10.3
-CH2-~ 1.57Sextet~ 25.9
-CH2OH~ 3.58Triplet~ 64.3
-OHVariable (e.g., ~2.3)Singlet (broad)-
This compound CD3- - - ~ 10.0 (multiplet due to C-D coupling)
-CH2- ~ 1.56 Triplet ~ 25.8
-CH2OH ~ 3.58 Triplet ~ 64.3
-OH Variable Singlet (broad) -

Note: Predicted shifts for the deuterated compound are based on the non-deuterated analogue and known deuterium isotope effects. Actual values may vary slightly depending on the solvent and experimental conditions.

Step 2: Identify Common Impurities

Unexpected peaks are often due to common laboratory solvents or other contaminants.

Table 2: 1H NMR Chemical Shifts of Common Laboratory Solvents and Impurities.

Compound Chemical Formula 1H Chemical Shift (ppm) in CDCl3 Multiplicity
AcetoneC3H6O2.17Singlet
DichloromethaneCH2Cl25.30Singlet
Diethyl etherC4H10O1.21 (t), 3.48 (q)Triplet, Quartet
EthanolC2H6O1.25 (t), 3.72 (q)Triplet, Quartet
Ethyl acetateC4H8O21.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
HexaneC6H140.88 (t), 1.26 (m)Triplet, Multiplet
MethanolCH4O3.49Singlet
TolueneC7H82.36 (s), 7.17-7.28 (m)Singlet, Multiplet
WaterH2O~1.56Singlet (broad)
Step 3: Consider Synthesis-Related Impurities

This compound is often synthesized by the reduction of a corresponding deuterated carboxylic acid or aldehyde. Potential impurities could include:

  • Unreacted Starting Material: Such as 3,3,3-trideuteriopropionic acid or 3,3,3-trideuteriopropionaldehyde.

  • Side-Products: Over-reduction or incomplete reduction products.

Step 4: Evaluate Experimental and Instrumental Artifacts

Artifacts can be introduced during sample preparation or NMR data acquisition.

  • Phasing Issues: Incorrect phasing can lead to distorted peak shapes that may be misinterpreted as multiple peaks.

  • Spinning Sidebands: These are small peaks that appear symmetrically around a large peak and are caused by the spinning of the NMR tube. They can be identified by changing the spinning rate.

  • Quadrature Glitches: These can appear as a sharp spike in the center of the spectrum.[1]

Experimental Protocols

Protocol for Verifying Sample Purity via 1H NMR
  • Sample Preparation:

    • Carefully clean and dry an NMR tube. A common source of contamination is residual solvent from cleaning.

    • Dissolve approximately 5-10 mg of your this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or D2O).

    • Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane - TMS at 0 ppm) if quantitative analysis is required.

    • Filter the sample if any solid particles are visible.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire a standard 1D 1H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum to ensure all peaks have a positive, symmetrical lineshape.

    • Apply a baseline correction if necessary.

    • Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

    • Integrate all peaks to determine their relative areas.

Protocol for Deuterium Exchange Experiment

This experiment can confirm the presence of an exchangeable proton (like -OH).

  • Acquire a 1H NMR spectrum of your sample as described above.

  • Add one or two drops of deuterium oxide (D2O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the 1H NMR spectrum.

  • The signal corresponding to the exchangeable proton should significantly decrease in intensity or disappear completely.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Unexpected Peak(s) Observed in NMR Spectrum check_expected Compare with Expected Spectrum of this compound start->check_expected check_impurities Compare with Common Solvent/Impurity Tables check_expected->check_impurities check_synthesis Consider Synthesis-Related Byproducts check_impurities->check_synthesis check_artifacts Evaluate Experimental/Instrumental Artifacts check_synthesis->check_artifacts d2o_exchange Perform D2O Exchange Experiment check_artifacts->d2o_exchange peak_disappears Peak Disappears or Reduces d2o_exchange->peak_disappears Yes peak_persists Peak Persists d2o_exchange->peak_persists No conclusion_exchangeable Conclusion: Exchangeable Proton (e.g., -OH, H2O) peak_disappears->conclusion_exchangeable conclusion_non_exchangeable Conclusion: Non-exchangeable Impurity peak_persists->conclusion_non_exchangeable

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

propanol_d3_structure cluster_0 This compound cluster_1 Expected 1H NMR Signals C1 CD3 C2 CH2 C1->C2 C3 CH2 C2->C3 O OH C3->O signal_C2 ~1.56 ppm (triplet) signal_C2->C2_node signal_C3 ~3.58 ppm (triplet) signal_C3->C3_node signal_O Variable (singlet) signal_O->O_node

Caption: Structure of this compound and its expected 1H NMR signals.

References

Technical Support Center: Optimizing Experiments with 1-Propanol-3,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in experiments utilizing 1-Propanol-3,3,3-d3.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in our experiments?

A1: this compound is a deuterated solvent primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the deuterium atoms are not detected, which minimizes solvent interference and allows for clearer observation of the analyte's signals.[1][2] It can also be used as an internal standard in mass spectrometry (MS) and as a solvent in other analytical techniques like liquid chromatography (LC) and gas chromatography (GC) where isotopic labeling is beneficial for tracing and quantification.

Q2: What are the most common causes of poor signal-to-noise ratio (SNR) when using this compound?

A2: The most common culprits for poor SNR are:

  • Low sample concentration: Insufficient analyte will naturally produce a weak signal.

  • Suboptimal instrument parameters: Incorrect settings on the spectrometer or chromatograph can significantly degrade signal quality.

  • Solvent impurities: Contaminants in the this compound can introduce noise and interfering peaks.

  • Water contamination: Residual water in the solvent or sample can lead to broad peaks and obscure signals, particularly in NMR.[3]

  • Low isotopic purity: A lower deuterium enrichment in the solvent results in a larger residual proton signal, which can mask analyte signals.[3]

Q3: How does the isotopic purity of this compound affect my results?

A3: Higher isotopic purity (e.g., 99 atom % D) is crucial for minimizing the residual proton signal of the solvent in ¹H NMR spectroscopy.[2][3] A lower purity leads to a larger solvent peak, which can obscure signals from your sample, thereby reducing the effective signal-to-noise ratio. For quantitative NMR (qNMR), high isotopic purity is essential for accurate concentration determination. In mass spectrometry, high isotopic purity is important when using the compound as an internal standard to avoid signal overlap with the unlabeled analyte.

Q4: Can I reuse this compound?

A4: While it may be technically possible to recover and reuse deuterated solvents, it is generally not recommended for high-sensitivity experiments. Reuse increases the risk of introducing contaminants and moisture, which can negatively impact the signal-to-noise ratio. For applications requiring the highest accuracy and precision, it is best to use fresh, high-purity solvent.

Troubleshooting Guides

NMR Spectroscopy

Issue: Broad or distorted peaks in my ¹H NMR spectrum.

  • Possible Cause 1: Poor shimming. The magnetic field homogeneity may not be optimized.

    • Solution: Re-shim the spectrometer. If autoshimming is not providing good results, manual shimming may be necessary.

  • Possible Cause 2: Sample is too concentrated. High concentrations can lead to increased viscosity and peak broadening.

    • Solution: Dilute your sample. For ¹H NMR, a concentration of 1-10 mg in 0.5-0.6 mL of solvent is typically recommended.[4]

  • Possible Cause 3: Presence of paramagnetic impurities. Even trace amounts of paramagnetic materials can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. Filter the sample if necessary.

  • Possible Cause 4: Isotopic exchange. The hydroxyl (-OH) proton of 1-propanol can exchange with labile protons in your analyte or with trace water.

    • Solution: To confirm if a broad peak is from an exchangeable proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peak from the exchangeable proton should disappear or decrease in intensity.[5][6]

Issue: Unexpected peaks in the spectrum.

  • Possible Cause 1: Solvent impurities. The this compound may contain residual non-deuterated propanol or other contaminants.

    • Solution: Refer to the supplier's certificate of analysis for the specified purity. Use high-purity solvents. Common impurities and their chemical shifts are well-documented and can be used for identification.[7]

  • Possible Cause 2: Contamination from glassware or sample handling.

    • Solution: Ensure all NMR tubes and other glassware are thoroughly cleaned and dried. Avoid using grease on joints where possible, as this is a common contaminant.

  • Possible Cause 3: Residual water. A broad singlet is often observed due to water contamination.

    • Solution: Use dry solvent and dry your sample thoroughly before analysis. Store deuterated solvents over molecular sieves to keep them dry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Issue: Poor signal intensity or no peak detected.

  • Possible Cause 1: Inappropriate mobile phase composition. this compound may not be the optimal solvent for your analyte's ionization.

    • Solution: Optimize the mobile phase. While 1-propanol can be a component, typical reversed-phase LC-MS often uses acetonitrile or methanol with water and additives like formic acid or ammonium acetate to enhance ionization.

  • Possible Cause 2: Ion suppression. Components of the sample matrix or the mobile phase may be interfering with the ionization of your analyte.

    • Solution: Improve sample clean-up procedures. Consider using a stable isotope-labeled internal standard, which can help compensate for matrix effects.

  • Possible Cause 3: Incorrect mass spectrometer settings.

    • Solution: Optimize MS parameters such as capillary voltage, gas flow, and temperature. Infuse a standard solution of your analyte to tune the instrument for maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Tailing peaks or poor peak shape.

  • Possible Cause 1: Active sites in the GC system. The hydroxyl group of 1-propanol and your analyte can interact with active sites in the injector or on the column.

    • Solution: Use a deactivated inlet liner and a column suitable for polar analytes. Derivatization of the analyte to a less polar form can also significantly improve peak shape.

  • Possible Cause 2: Incompatible solvent. 1-Propanol is a polar solvent, which may not be ideal for all GC columns, potentially leading to poor focusing of the injection band.

    • Solution: Ensure your column is compatible with polar solvents. If using this compound as a solvent for your sample, inject a small volume.

Issue: Low signal intensity.

  • Possible Cause 1: Poor thermal stability of the analyte. The analyte may be degrading in the hot injector.

    • Solution: Optimize the injector temperature. Consider using a cooler on-column injection technique if available.

  • Possible Cause 2: Inefficient ionization.

    • Solution: For analytes with polar functional groups like alcohols, derivatization can improve volatility and ionization efficiency, leading to a stronger signal.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Linear FormulaCD₃CH₂CH₂OH
CAS Number61844-01-7
Molecular Weight63.11 g/mol [9]
Isotopic Purity≥99 atom % D
Boiling Point97 °C
Melting Point-127 °C
Density0.840 g/mL at 25 °C

Table 2: Impact of Isotopic Purity on ¹H NMR Signal

Isotopic PurityResidual ¹H Signal IntensityExpected Signal-to-Noise Ratio (SNR)
98.0 atom % DHigherLower
99.0 atom % D
99.5 atom % D↓↓↑↑
>99.8 atom % DLowestHighest

Note: This table provides a qualitative relationship. The actual SNR will depend on multiple factors including analyte concentration and instrument parameters. A higher water content and lower deuteration ratio can negatively affect detection sensitivity and reduce the signal-to-noise ratio.[3]

Experimental Protocols

Protocol 1: General Sample Preparation for ¹H NMR Spectroscopy
  • Sample Weighing: Accurately weigh 1-10 mg of your analyte into a clean, dry vial.[4]

  • Solvent Addition: Add approximately 0.6 mL of this compound to the vial.[10]

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[11] This is critical for achieving good spectral resolution.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol 2: Troubleshooting Isotopic Exchange of Labile Protons
  • Acquire Initial Spectrum: Prepare your sample in this compound as per Protocol 1 and acquire a ¹H NMR spectrum. Identify any broad signals that may be due to exchangeable protons (e.g., -OH, -NH, -COOH).

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for a few seconds to facilitate the exchange of labile protons with deuterium.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signal corresponding to the labile proton should significantly decrease in intensity or disappear completely in the second spectrum, confirming its identity.[5][6]

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Troubleshooting weigh Weigh Analyte dissolve Dissolve in This compound weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shim Spectrometer filter->shim acquire Acquire Spectrum shim->acquire process Process Data acquire->process analyze Analyze Spectrum process->analyze troubleshoot Troubleshoot SNR analyze->troubleshoot

Caption: Workflow for an NMR experiment using this compound.

Troubleshooting_SNR cluster_sample Sample Issues cluster_instrument Instrumental Issues cluster_solvent Solvent Issues start Low Signal-to-Noise Ratio (SNR) in ¹H NMR conc Is sample concentration sufficiently high? start->conc shimming Is the shimming optimal? start->shimming purity Is the isotopic purity of the solvent high? start->purity impurities Are there paramagnetic impurities? conc->impurities If yes solution1 Increase concentration or use more scans. conc->solution1 If no water Is there water contamination? impurities->water If no solution2 Re-prepare sample with clean glassware and filter. impurities->solution2 If yes solution3 Use dry solvent and sample. Add D₂O to identify water peak. water->solution3 If yes params Are acquisition parameters (e.g., number of scans) optimized? shimming->params If yes solution4 Re-shim the spectrometer. shimming->solution4 If no solution5 Increase the number of scans (NS). params->solution5 If no solution6 Use a solvent with higher isotopic purity. purity->solution6 If no

Caption: Troubleshooting logic for low SNR in ¹H NMR experiments.

References

Technical Support Center: 1-Propanol-3,3,3-d3 in Deuterium Exchange Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Propanol-3,3,3-d3 in deuterium exchange experiments, primarily focusing on Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Troubleshooting Guide

This guide addresses common issues encountered during deuterium exchange experiments involving this compound.

Problem Potential Cause Recommended Solution
Low Deuterium Incorporation Back-exchange: Deuterium on the molecule of interest is exchanged back for hydrogen from protic solvents during analysis.[1][2][3]- Optimize Quench Conditions: Use a quench buffer with a low pH (typically around 2.5) and maintain low temperatures (near 0°C) throughout the analytical workflow.[3][4][5] - Minimize Exposure to Protic Solvents: Keep the time between quenching and mass analysis as short as possible.[3] - UPLC/HPLC Optimization: Use rapid chromatography gradients to minimize the time the sample spends on the column.[2]
Suboptimal Labeling Conditions: The labeling reaction with this compound is inefficient.- Increase Incubation Time: Allow more time for the exchange reaction to proceed to completion. - Adjust Temperature: Gently heating the reaction mixture may increase the exchange rate, but be cautious of potential sample degradation. - Catalyst Use: For non-labile hydrogens, consider using an appropriate catalyst (acid, base, or metal) if compatible with your sample.[6]
Impure this compound: The deuterated solvent may contain protic impurities.- Verify Solvent Purity: Use high-purity this compound and store it under anhydrous conditions to prevent contamination with atmospheric water.
High Variability in Deuterium Levels Between Replicates Inconsistent Timing: Variations in incubation, quenching, or analysis times between samples.- Standardize Protocols: Ensure all experimental steps are timed precisely and consistently for all samples and replicates.[4] - Automate Workflow: Use an automated system for labeling, quenching, and injection to improve reproducibility.[5]
Fluctuations in Temperature: Inconsistent temperature control during the experiment.- Use Temperature-Controlled Equipment: Employ thermostats for incubation and cooled autosamplers and columns for analysis.[3]
Variable Back-Exchange: Different peptides or molecules may exhibit different intrinsic back-exchange rates.[1][2]- Implement Controls: Use fully deuterated protein standards (Dmax control) to normalize and correct for back-exchange.[3][7]
Unexpected Peaks in Mass Spectra Contaminants in Solvents: Presence of impurities in this compound or other reagents.- Use High-Purity Reagents: Ensure all solvents and reagents are of high purity. - Run Blanks: Analyze blank samples containing only the solvents to identify potential contaminant peaks.
Side Reactions: The experimental conditions may be inducing unintended chemical modifications to the analyte.- Optimize Reaction Conditions: Adjust pH, temperature, and catalyst concentrations to minimize side reactions. - Analyze Control Samples: Compare the spectra of samples with and without the addition of this compound to identify any changes.
Poor Signal-to-Noise Ratio in Mass Spectra Low Ionization Efficiency: The presence of this compound may suppress the ionization of the analyte.- Optimize Mass Spectrometer Source Parameters: Adjust source temperature, voltages, and gas flow rates to improve ionization. - Modify Mobile Phase Composition: Adjust the composition of the liquid chromatography mobile phase to enhance analyte signal.
Low Analyte Concentration: Insufficient amount of the sample being analyzed.- Increase Sample Concentration: If possible, increase the concentration of the analyte injected into the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deuterium loss in my HDX-MS experiment when using this compound?

A1: The most common cause of deuterium loss is "back-exchange," where deuterium atoms on your analyte are replaced by hydrogen atoms from protic solvents (like water in your mobile phase) during the analytical process.[1][3] To minimize this, it is crucial to work at a low pH (around 2.5) and low temperature (around 0°C) after the labeling reaction is quenched.[3][4][5]

Q2: How can I determine the maximum possible deuterium incorporation for my protein of interest?

A2: To determine the maximum deuterium incorporation (Dmax), you can prepare a "fully deuterated" control sample.[3][7] This is typically achieved by incubating the protein in a deuterated buffer (containing D₂O and potentially a denaturant) for an extended period to ensure all exchangeable amide hydrogens are replaced with deuterium.[7] This control is essential for correcting for back-exchange.[3]

Q3: Can I use this compound for labeling non-amide hydrogens?

A3: While labile hydrogens on amino acid side chains (-OH, -NH, -SH groups) will exchange, this exchange is typically very fast and the deuterium is quickly lost during the quench and analysis steps in aqueous environments.[8] Therefore, standard HDX-MS experiments primarily monitor the exchange of backbone amide hydrogens.[3] Forcing the exchange of less reactive C-H bonds generally requires more stringent conditions, such as the use of catalysts and elevated temperatures, which may not be suitable for all samples.[6][9]

Q4: What are the optimal pH and temperature conditions to minimize back-exchange?

A4: The rate of hydrogen exchange is slowest at a pH of approximately 2.5 to 3.[3][9] Therefore, quenching the labeling reaction by lowering the pH to this range is critical. Additionally, maintaining the sample and the entire analytical system at a low temperature (close to 0°C) significantly reduces the rate of back-exchange.[3][5]

Q5: Why do I see a range of back-exchange levels for different peptides from the same protein?

A5: Different peptides have different intrinsic rates of hydrogen exchange due to their amino acid composition and local structural environment.[1][2] This inherent variability is why it's important to use a Dmax control for accurate back-exchange correction across all peptides, rather than relying on a single correction factor.[2]

Experimental Protocol: General Bottom-Up HDX-MS Workflow

This protocol outlines the key steps for a typical bottom-up HDX-MS experiment.

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in a non-deuterated, aqueous buffer.

    • Prepare the labeling buffer containing a high concentration of D₂O and any necessary co-solvents like this compound. The final pH (or pD) of the labeling buffer should be adjusted for the desired exchange conditions.

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the protein stock solution into the labeling buffer.

    • Incubate the reaction mixture for a series of defined time points (e.g., 10s, 1min, 10min, 1hr) at a constant temperature.

  • Quenching:

    • Stop the exchange reaction at each time point by adding a pre-chilled quench buffer.

    • The quench buffer should have a low pH (typically 2.5) and contain a denaturant (e.g., guanidine hydrochloride) to unfold the protein and an acid protease like pepsin.[4] The entire quenching process should be performed at or near 0°C.[5]

  • Proteolysis:

    • Allow the quenched, unfolded protein to be digested by the protease (e.g., pepsin) at low temperature. This breaks the protein into smaller peptides.

  • LC-MS Analysis:

    • Immediately inject the peptide mixture onto a cooled UPLC/HPLC system.

    • Separate the peptides using a rapid reversed-phase gradient.

    • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify the peptides from the MS/MS data.

    • Determine the centroid mass of the isotopic envelope for each peptide at each time point.

    • Calculate the amount of deuterium uptake for each peptide over time.

    • Correct for back-exchange using data from a Dmax control sample.

    • Map the deuterium uptake data onto the protein structure or sequence to identify regions of conformational change.

Visualizations

HDX_MS_Workflow cluster_prep Sample Preparation cluster_reaction Deuterium Exchange cluster_analysis Analysis Protein Protein Stock (H₂O Buffer) Incubation Incubation (Time Points) Protein->Incubation Dilute Labeling_Buffer Labeling Buffer (D₂O + 1-Propanol-d3) Labeling_Buffer->Incubation Quench Quench (Low pH & Temp) Incubation->Quench Stop Reaction Proteolysis Proteolysis (e.g., Pepsin) Quench->Proteolysis LC_MS UPLC-MS/MS Proteolysis->LC_MS Inject Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: A generalized workflow for a bottom-up Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) experiment.

References

assessing the stability of 1-Propanol-3,3,3-d3 under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Propanol-3,3,3-d3

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under common reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during chemical reactions?

A1: The main stability concerns involve potential degradation through oxidation or dehydration, and under specific catalytic conditions, the possibility of hydrogen-deuterium (H/D) exchange. The stability is highly dependent on the reaction conditions employed, such as temperature, pH, and the presence of catalysts or strong oxidizing agents.

Q2: Is the deuterium label on this compound susceptible to exchange?

A2: The C-D bonds at the C-3 position (CD₃) are generally stable and not prone to exchange under typical organic reaction conditions. H/D exchange at carbon centers usually requires specific conditions, such as the presence of a metal catalyst at high temperatures or proximity to a functional group that can stabilize a carbanion, which is not the case for the C-3 position of 1-propanol[1]. Exchange of the hydroxyl proton (OH) with a deuterium source is rapid and expected, but this does not affect the deuteration at the carbon skeleton.

Q3: How does this compound behave under oxidative conditions?

A3: As a primary alcohol, this compound can be oxidized. Depending on the reagent and conditions, it can be oxidized to 3,3,3-trideuteriopropanal (an aldehyde) or further to 3,3,3-trideuteriopropanoic acid (a carboxylic acid).[2] The deuterium atoms at the C-3 position are remote from the reaction center (C-1) and do not significantly influence the course of the oxidation. Common oxidizing agents like chromic acid or PCC can be used.[3]

Q4: What occurs during the dehydration of this compound?

A4: Dehydration of this compound, typically carried out with a strong acid catalyst (e.g., H₂SO₄) and heat, results in an elimination reaction to form an alkene.[4][5] The expected product is 3,3,3-trideuteriopropene, with the deuterium label remaining intact on the methyl group.

Q5: What is the stability of this compound under acidic and basic conditions?

A5:

  • Acidic Conditions: The compound is susceptible to dehydration in the presence of strong, hot acids (e.g., sulfuric or phosphoric acid) to form an alkene.[5] In less stringent acidic conditions, it is generally stable. However, very low pH can be a destabilizing factor for many organic molecules.[6][7]

  • Basic Conditions: this compound is generally stable under basic conditions. The hydroxyl group can be deprotonated by a strong base to form an alkoxide, but the C-D bonds at the C-3 position remain stable.

Q6: How should I monitor the stability and isotopic purity of my compound during an experiment?

A6: Several analytical techniques can be used. High-resolution mass spectrometry (HRMS) is excellent for confirming the isotopic purity and detecting any loss of deuterium.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ²H NMR) is also a powerful tool for determining the location and extent of deuteration.[10] Gas chromatography (GC) can be used to separate the deuterated compound from any non-deuterated impurities or degradation products.[11]

Troubleshooting Guide

Problem EncounteredPotential CauseRecommended Solution / Investigation
Loss of Isotopic Purity (Lower m/z in MS) Hydrogen-Deuterium Exchange: Unexpected H/D exchange may have occurred. This is rare for C-D bonds but can be promoted by certain metal catalysts (e.g., Ru, Pd) at elevated temperatures.[1]Analyze the reaction mixture by HRMS or NMR to confirm the extent and position of deuterium loss.[8][10] If a catalyst is used, consider a lower reaction temperature or a different catalyst.
Formation of an Aldehyde or Carboxylic Acid Oxidation: The alcohol has been oxidized. This can be caused by the intended oxidizing agent or by exposure to air at high temperatures, especially in the presence of metal catalysts.If oxidation is undesired, ensure the reaction is run under an inert atmosphere (e.g., N₂ or Ar). Avoid strong oxidizing agents. Use antioxidants if compatible with the reaction.
Formation of an Alkene Dehydration: The alcohol has undergone acid-catalyzed dehydration. This is common when strong acids are used, particularly with heating.[4][12]Avoid high temperatures in the presence of strong acids. If an acid catalyst is required, consider using a milder Lewis acid or performing the reaction at a lower temperature.
Unexpected Side Products General Degradation: The reaction conditions (e.g., high temperature, extreme pH, reactive reagents) may be too harsh, leading to complex degradation pathways.Perform a forced degradation study to understand the compound's limits. Run the reaction at a lower temperature or for a shorter duration. Use analytical techniques like GC-MS or LC-MS to identify byproducts.

Experimental Protocols

Protocol 1: General Assessment of Stability by GC-MS

This protocol provides a general method for assessing the stability of this compound under specific reaction conditions.

  • Prepare a Stock Solution: Dissolve a known quantity of this compound in a suitable, inert solvent (e.g., anhydrous acetonitrile or dichloromethane).

  • Set up Reaction Conditions: In separate vials, mix an aliquot of the stock solution with the reagents being tested (e.g., acid, base, oxidant). Include a control vial containing only the stock solution.

  • Incubation: Maintain the vials at the desired reaction temperature for a set period. It is recommended to pull time points (e.g., t=0, 1h, 4h, 24h) to monitor the reaction progress.

  • Quenching and Sample Preparation: At each time point, take an aliquot from each vial, quench the reaction if necessary (e.g., by neutralizing the acid/base), and dilute it with a suitable solvent for GC-MS analysis.

  • GC-MS Analysis: Inject the prepared sample into a GC-MS. Use a column suitable for separating polar compounds (e.g., a wax-type column).

  • Data Analysis:

    • Compare the peak area of this compound in the reaction samples to the control to quantify degradation.

    • Analyze the mass spectrum of the main peak to ensure the isotopic purity has been maintained (look for the correct molecular ion).

    • Identify any new peaks that correspond to degradation products.

Protocol 2: Monitoring H/D Exchange by ¹H NMR Spectroscopy
  • Acquire Initial Spectrum: Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Integrate the signals corresponding to the CH₂ groups and the OH proton.

  • Subject to Reaction Conditions: Run the desired chemical reaction.

  • Work-up and Isolation: After the reaction, perform a standard work-up to isolate the product(s).

  • Acquire Final Spectrum: Dissolve the isolated material in the same deuterated solvent and acquire another ¹H NMR spectrum.

  • Analysis: Compare the initial and final spectra. An increase in the integral of the signal corresponding to the C-3 position (which should be nearly zero initially) would indicate H/D back-exchange. Quantification can be performed by comparing the integral of this signal to a known internal standard.[10]

Quantitative Data Summary

Specific quantitative stability data for this compound is not widely published. The table below summarizes the expected stability based on the general chemistry of primary alcohols.

ConditionReagent/FactorExpected Stability OutcomePotential Products
Oxidation CrO₃, Na₂Cr₂O₇Low3,3,3-trideuteriopropanal, 3,3,3-trideuteriopropanoic acid
Dehydration Concentrated H₂SO₄, heatLow3,3,3-trideuteriopropene
Acidic 1M HCl, 25°CHighMinimal degradation
Acidic Concentrated H₂SO₄, >140°CLowDehydration and/or ether formation
Basic 1M NaOH, 25°CHighMinimal degradation (forms alkoxide)
Catalytic H/D Exchange Ru/C, D₂ gas, >100°CModerate to LowPotential loss of deuterium label

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure to Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation start Start: this compound Sample stock Prepare Stock Solution in Inert Solvent start->stock control Control Sample (t=0) stock->control reaction Expose to Reaction Conditions (e.g., Heat, Acid, Oxidant) stock->reaction analysis Analyze by GC-MS, NMR, or HRMS control->analysis sampling Sample at Time Intervals (e.g., 1h, 4h, 24h) reaction->sampling sampling->analysis decision Stable? analysis->decision stable Result: Stable decision->stable Yes unstable Result: Unstable (Identify Degradants) decision->unstable No

Caption: Workflow for assessing the stability of this compound.

degradation_pathways cluster_oxidation Oxidation Pathway cluster_dehydration Dehydration Pathway start This compound (CD₃CH₂CH₂OH) aldehyde 3,3,3-trideuteriopropanal (CD₃CH₂CHO) start->aldehyde [O] (e.g., PCC) alkene 3,3,3-trideuteriopropene (CD₃CH=CH₂) start->alkene H⁺, Δ acid 3,3,3-trideuteriopropanoic acid (CD₃CH₂COOH) aldehyde->acid [Further Oxidation]

Caption: Potential degradation pathways for this compound.

troubleshooting_tree q1 Unexpected Product(s) in Reaction? q2 Isotopic Purity Lowered? q1->q2 Yes end Problem Resolved q1->end No q3 Alkene Detected? q2->q3 No ans1 Cause: H/D Exchange Solution: Lower temp, change catalyst. q2->ans1 Yes q4 Aldehyde/Acid Detected? q3->q4 No ans2 Cause: Dehydration Solution: Avoid strong acid/heat. q3->ans2 Yes ans3 Cause: Oxidation Solution: Use inert atmosphere. q4->ans3 Yes ans4 Proceed to further structural elucidation. q4->ans4 No ans1->end ans2->end ans3->end

Caption: Troubleshooting decision tree for unexpected reaction outcomes.

References

resolving calibration issues with 1-Propanol-3,3,3-d3 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Propanol-3,3,3-d3 Internal Standard

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound as an internal standard (IS) in analytical methods, such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during calibration and analysis.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Question: My calibration curve is not linear when using this compound as an internal standard. What are the potential causes and how can I fix this?

Answer: Non-linearity in your calibration curve can stem from several sources, ranging from sample preparation to instrument issues. A systematic approach is crucial for diagnosis.

Possible Causes and Solutions:

  • Inconsistent Internal Standard Concentration: The concentration of the internal standard must be constant across all calibration standards and samples.[1] Any variation will lead to a non-linear response.

    • Solution: Prepare a single, large batch of your internal standard stock solution to be added to all calibrators and unknowns. This minimizes pipetting variability.

  • Analyte or IS Concentration Range: The concentration range of your calibrators may exceed the linear dynamic range of the detector.

    • Solution: Widen the calibration range with lower and higher concentration points. If the curve is flattening at high concentrations, this indicates detector saturation. Dilute the upper-level standards and samples accordingly.[1]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and the internal standard, causing ion suppression or enhancement.[2][3] Even though deuterated standards are used to mitigate these effects, differential matrix effects can still occur if there is a slight retention time difference between the analyte and the IS.[2][4]

    • Solution: Assess matrix effects by comparing the slope of a calibration curve in solvent to one prepared in a blank matrix extract. If a significant difference is observed, matrix-matched calibrators are necessary.

  • Instrumental Issues: Problems with the instrument, such as a dirty MS source or a failing detector, can lead to non-linear responses.[5]

    • Solution: Perform routine instrument maintenance, including cleaning the ion source and checking the detector's performance.[5]

A logical approach to troubleshooting linearity issues is outlined in the diagram below.

G cluster_0 Troubleshooting Workflow: Poor Linearity start Poor Linearity Observed (r² < 0.99) check_is Verify IS Preparation & Addition Technique start->check_is check_instrument Run Instrument Performance Check check_is->check_instrument Consistent reprepare Reprepare Standards with Fresh IS Stock check_is->reprepare Inconsistent? check_range Evaluate Concentration Range. Saturating? check_instrument->check_range Passes maintenance Perform Instrument Maintenance (e.g., Clean Source) check_instrument->maintenance Fails? check_matrix Assess Matrix Effects (Solvent vs. Matrix Curve) check_range->check_matrix No adjust_range Adjust Concentration Range or Dilute Samples check_range->adjust_range Yes use_matrix_matched Implement Matrix-Matched Calibrators check_matrix->use_matrix_matched Significant Difference resolved Issue Resolved check_matrix->resolved No Difference (Re-evaluate Method) reprepare->resolved maintenance->resolved adjust_range->resolved use_matrix_matched->resolved

Caption: A decision tree for troubleshooting poor calibration curve linearity.

Issue 2: High Variability in Internal Standard Peak Area

Question: The peak area of my this compound internal standard is highly variable between injections, even in my calibration standards. What should I do?

Answer: A stable internal standard response is fundamental for precise quantification. Variability can point to issues with sample injection, the instrument, or the IS itself.

Possible Causes and Solutions:

  • Injection Volume Inaccuracy: The autosampler may not be injecting a consistent volume. This can be due to air bubbles in the syringe, a clogged syringe, or mechanical failure.

    • Solution: Purge the autosampler syringe and check for air bubbles. Run a sequence of solvent blanks to check for injection precision. If the problem persists, the syringe may need cleaning or replacement.

  • Sample Evaporation: If samples are left uncapped or in the autosampler for extended periods, volatile components like 1-propanol can evaporate, leading to an apparent decrease in peak area over time.

    • Solution: Use appropriate vial caps and septa. Minimize the time samples spend in the autosampler before analysis. If analyzing a long sequence, consider temperature control for the sample tray.

  • Instrument Instability: Fluctuations in the GC inlet, detector, or MS ion source can cause inconsistent responses.[5]

    • Solution: Monitor instrument parameters like pressure and temperature to ensure they are stable. A failing EPC (Electronic Pneumatic Controller) in a GC can cause fluctuating flows and inconsistent peak areas.[5]

  • Carryover: If a high-concentration sample is followed by a lower-concentration one, carryover in the injection port or column can artificially inflate the IS peak area in the subsequent run.

    • Solution: Run solvent blanks after high-concentration samples to check for carryover. Optimize the injector temperature and wash steps in the autosampler method.

Issue 3: Chromatographic Peak Tailing or Splitting

Question: My this compound peak is tailing or splitting. How does this affect my results and how can I fix it?

Answer: Poor peak shape can compromise integration accuracy and, consequently, the precision of your results.

Possible Causes and Solutions:

  • Column Overload: Injecting too much of the internal standard can saturate the column, leading to fronting or tailing peaks.

    • Solution: Reduce the concentration of the internal standard added to the samples.

  • Active Sites: Active sites in the GC inlet liner or the front of the analytical column can interact with polar compounds like alcohols, causing peak tailing.

    • Solution: Use a deactivated inlet liner and ensure it is clean. If the column is old, clipping a small portion (e.g., 10-20 cm) from the inlet end can remove active sites that have developed over time.

  • Incompatible Solvent: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.

    • Solution: Ensure your sample solvent is appropriate for the GC column phase and the initial oven temperature.

  • Impure Standard: In rare cases, the internal standard itself may contain impurities that result in multiple or distorted peaks.[6]

    • Solution: Inject a fresh solution of the internal standard alone to confirm its purity. If multiple peaks are observed, obtain a new, high-purity standard.[6]

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound considered ideal? A stable isotopically labeled internal standard is considered the gold standard because it has nearly identical chemical and physical properties to the analyte.[7] This means it behaves similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for sample loss and matrix effects.[7][8]

Q2: Can this compound and the native 1-Propanol have different retention times? Yes, it is common to see a slight retention time shift between a deuterated standard and its non-deuterated counterpart.[9] Deuterated compounds often elute slightly earlier than the native compound due to the stronger C-D bond compared to the C-H bond.[9] This difference is usually small but should be accounted for in the integration method.

Q3: How should I prepare and store my this compound stock solutions? 1-Propanol is a volatile organic compound. Stock solutions should be prepared in a tightly sealed volumetric flask. Store the solution in a refrigerator (4°C) in an amber vial with a PTFE-lined cap to prevent evaporation and degradation from light.[10][11][12] It is recommended to prepare fresh stock solutions regularly and verify their concentration.

Q4: What is a matrix effect and can this compound always correct for it? A matrix effect is the alteration of analyte response (suppression or enhancement) due to co-eluting compounds from the sample matrix.[3] While deuterated internal standards are excellent at correcting for these effects, they are not always perfect.[2] If the analyte and IS separate slightly on the column, they may elute in regions of different ion suppression, leading to what is known as differential matrix effects.[2][4]

The diagram below illustrates how an internal standard can compensate for matrix effects.

G cluster_1 Illustration of Matrix Effect Compensation node_analyte Analyte node_suppression Ion Suppression (Signal Reduced) node_analyte->node_suppression node_is Internal Standard (1-Propanol-d3) node_is->node_suppression node_matrix Matrix Components node_matrix->node_suppression causes node_ratio Response Ratio (Analyte / IS) node_suppression->node_ratio Both signals are proportionally affected node_enhancement Ion Enhancement (Signal Increased) node_result Accurate Quantification node_ratio->node_result Ratio remains stable

Caption: How an internal standard corrects for ion suppression matrix effects.

Q5: How do I construct a calibration curve using an internal standard? The calibration curve is built by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration.[13][14]

AxisParameter
Y-Axis Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
X-Axis Concentration of Analyte

This ratio normalization corrects for variations in injection volume and other systematic errors.[14]

Experimental Protocols

Protocol 1: Preparation of an Internal Standard Calibration Curve

This protocol describes the steps to create a calibration curve for quantifying an analyte (e.g., Ethanol) using this compound as an internal standard.

Materials:

  • Analyte (e.g., Ethanol) certified reference material

  • This compound internal standard

  • Class A volumetric flasks and pipettes

  • Appropriate solvent (e.g., deionized water)

  • Autosampler vials with caps

Procedure:

  • Prepare Analyte Stock Solution: Accurately prepare a high-concentration stock solution of the analyte. For example, 10,000 mg/L of Ethanol in water.

  • Prepare Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration that will yield a robust chromatographic peak. For example, 100 mg/L.

  • Prepare Calibration Standards: a. Label a series of volumetric flasks for each calibration level (e.g., 10 mL flasks for 8 levels). b. To each flask, add a constant, precise volume of the IS working solution (e.g., 1.0 mL of 100 mg/L IS solution). This ensures the final IS concentration is the same in all standards (e.g., 10 mg/L). c. Add varying amounts of the analyte stock solution to each flask to create a range of concentrations covering the expected sample range. d. Dilute each flask to the final volume with the solvent.

  • Analyze Standards: Transfer the prepared standards to autosampler vials and analyze them using your established analytical method.

  • Construct the Curve: a. For each calibration level, determine the peak area for the analyte and the internal standard. b. Calculate the Response Ratio (Y-value) as: (Analyte Peak Area) / (IS Peak Area). c. Plot the Response Ratio (Y-axis) against the Analyte Concentration (X-axis). d. Perform a linear regression on the data points to obtain the calibration equation (y = mx + c) and the coefficient of determination (r²).

Illustrative Calibration Data Table:

Standard LevelAnalyte Conc. (mg/L)IS Conc. (mg/L)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
11.01015,200155,1000.098
25.01076,500156,2000.490
310.010154,000154,5000.997
425.010380,500155,8002.442
550.010771,000156,0004.942
6100.0101,550,000155,3009.981
7200.0103,105,000155,90019.917

References

Validation & Comparative

A Comparative Guide to 1-Propanol-3,3,3-d3 and 1-Propanol-d7 for NMR Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a deuterated solvent is pivotal for acquiring high-quality, interpretable spectra. This guide provides a comprehensive comparison of two isotopic isomers of propanol: 1-Propanol-3,3,3-d3 (CD₃CH₂CH₂OH) and 1-Propanol-d7 (CD₃CD₂CD₂OH), to aid researchers in selecting the optimal solvent for their specific analytical needs. This comparison is based on their physical properties, expected NMR spectral characteristics, and practical considerations in an experimental setting.

Executive Summary

Both this compound and 1-Propanol-d7 serve to minimize solvent interference in ¹H NMR by replacing hydrogen atoms with deuterium. The primary distinction lies in the extent of deuteration. 1-Propanol-d7, with seven deuterium atoms, offers a more complete suppression of solvent signals, leaving only the hydroxyl proton as a potential residual peak. In contrast, this compound possesses protons on the C1 and C2 carbons, which will be visible in the ¹H NMR spectrum. The choice between these two depends on the specific regions of the NMR spectrum under investigation and the desired level of solvent signal suppression.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and 1-Propanol-d7 is presented in Table 1. These properties are essential for practical handling and experimental setup.

PropertyThis compound1-Propanol-d7
Linear Formula CD₃CH₂CH₂OHCD₃CD₂CD₂OH
Molecular Weight 63.11 g/mol [1]67.14 g/mol
Isotopic Purity Typically ≥98 atom % DTypically ≥98 atom % D
Density (at 25 °C) ~0.840 g/mL~0.896 g/mL
Boiling Point 97 °C (lit.)97 °C (lit.)
Melting Point -127 °C (lit.)-127 °C (lit.)
CAS Number 61844-01-7[1]102910-31-6[2]

NMR Spectral Comparison

The utility of a deuterated solvent in NMR is primarily determined by the position and intensity of its residual proton signals in ¹H NMR and its effect on the ¹³C NMR spectrum.

¹H NMR Spectroscopy

The key difference between the two isotopologues in ¹H NMR lies in the number and location of residual proton signals.

  • This compound (CD₃CH₂CH₂OH):

    • Expected Signals: In a ¹H NMR spectrum, this compound will exhibit signals from the protons on the C1 and C2 carbons, as well as the hydroxyl proton. Based on the spectrum of unlabeled 1-propanol, the expected chemical shifts would be approximately:

      • -CH₂-OH (C1): ~3.58 ppm (triplet)[3]

      • -CH₂- (C2): ~1.57 ppm (sextet)[3]

      • -OH: Variable, typically a broad singlet[4]

    • Application: This solvent is suitable when the spectral region of interest for the analyte does not overlap with the signals from the C1 and C2 protons of the propanol. It can be a more cost-effective option when complete deuteration is not necessary.

  • 1-Propanol-d7 (CD₃CD₂CD₂OH):

    • Expected Signals: Due to the extensive deuteration, the only significant residual proton signal will be from the hydroxyl group (-OH).

      • -OH: Variable, typically a broad singlet. The chemical shift of this proton is highly dependent on concentration, temperature, and the presence of exchangeable protons in the analyte.

    • Application: 1-Propanol-d7 is the preferred choice when a clean baseline across the majority of the ¹H NMR spectrum is required. It is ideal for studies where analyte signals may be weak or fall in the regions where the methylene protons of partially deuterated propanol would appear.

The logical workflow for selecting a deuterated propanol for NMR is outlined below:

NMR Solvent Selection start Define Analyte's Expected ¹H NMR Signal Region overlap_check Overlap with Propanol -CH₂- Signals? start->overlap_check select_d7 Select 1-Propanol-d7 (CD₃CD₂CD₂OH) overlap_check->select_d7 Yes cost_check Is Cost a Major Factor? overlap_check->cost_check No final_choice_d7 Use 1-Propanol-d7 select_d7->final_choice_d7 select_d3 Consider this compound (CD₃CH₂CH₂OH) final_choice_d3 Use this compound select_d3->final_choice_d3 cost_check->select_d7 No cost_check->select_d3 Yes

Decision workflow for selecting the appropriate deuterated 1-propanol.
¹³C NMR Spectroscopy

In ¹³C NMR, the primary difference between the two deuterated propanols will be the coupling of the carbon atoms to deuterium.

  • This compound (CD₃CH₂CH₂OH):

    • Expected Signals:

      • C1 (-CH₂OH): Singlet at ~65 ppm.

      • C2 (-CH₂-): Singlet at ~26 ppm.

      • C3 (-CD₃): This carbon will be coupled to three deuterium atoms, resulting in a multiplet (a septet with a 1:3:6:7:6:3:1 intensity ratio) due to C-D coupling. The chemical shift will be around 10 ppm, similar to the methyl group in unlabeled propanol, but may show a slight isotopic shift.

  • 1-Propanol-d7 (CD₃CD₂CD₂OH):

    • Expected Signals: All three carbon signals will appear as multiplets due to C-D coupling.

      • C1 (-CD₂OH): A multiplet (quintet, 1:2:3:2:1) due to coupling with two deuterium atoms.

      • C2 (-CD₂-): A multiplet (quintet, 1:2:3:2:1) due to coupling with two deuterium atoms.

      • C3 (-CD₃): A multiplet (septet, 1:3:6:7:6:3:1) due to coupling with three deuterium atoms.

The deuteration leads to a splitting of the carbon signals, which can be useful for identifying the solvent peaks. However, these multiplets can also overlap with analyte signals. In proton-decoupled ¹³C NMR, these multiplets will be observed.

Experimental Protocols

The following is a general protocol for preparing an NMR sample using either this compound or 1-Propanol-d7.

Objective: To prepare a sample for ¹H or ¹³C NMR analysis.

Materials:

  • Analyte of interest

  • This compound or 1-Propanol-d7

  • NMR tube (5 mm or appropriate size for the spectrometer)

  • Pipettes

  • Vortex mixer (optional)

  • Internal standard (e.g., TMS), if required

Procedure:

  • Sample Weighing: Accurately weigh a suitable amount of the analyte. For ¹H NMR, 1-5 mg is typically sufficient. For ¹³C NMR, a higher concentration (10-50 mg) may be necessary depending on the analyte's molecular weight and solubility.

  • Solvent Addition: Add the deuterated propanol to the vial containing the analyte. A typical volume for a 5 mm NMR tube is 0.6-0.7 mL.

  • Dissolution: Gently swirl or vortex the vial to ensure the analyte is completely dissolved.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to the NMR tube.

  • Internal Standard (Optional): If an internal standard is required for chemical shift referencing, add a small amount (typically <1% v/v) to the NMR tube.

  • Capping and Mixing: Securely cap the NMR tube and invert it several times to ensure a homogeneous solution.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent. Standard acquisition parameters for ¹H or ¹³C NMR can then be used.

The experimental workflow for NMR sample preparation is illustrated below:

NMR Sample Preparation Workflow weigh Weigh Analyte add_solvent Add Deuterated Propanol weigh->add_solvent dissolve Dissolve Analyte add_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer add_standard Add Internal Standard (Optional) transfer->add_standard mix Cap and Mix add_standard->mix Yes add_standard->mix No acquire Acquire NMR Spectrum mix->acquire

A generalized workflow for preparing a sample for NMR spectroscopy.

Conclusion

The selection between this compound and 1-Propanol-d7 for NMR spectroscopy is contingent on the specific requirements of the experiment.

  • 1-Propanol-d7 is the superior choice for applications demanding the most complete suppression of solvent signals in ¹H NMR, providing a cleaner spectral window for analyte characterization.

  • This compound presents a viable and more economical alternative when the proton signals of the solvent at the C1 and C2 positions do not interfere with the analyte's signals of interest.

Researchers should carefully consider the expected chemical shifts of their analytes to make an informed decision that balances spectral clarity with cost-effectiveness. Both deuterated solvents are effective for shimming and providing a deuterium lock signal, essential for modern NMR spectrometers.

References

A Comparative Guide to 1-Propanol-3,3,3-d3 and Other Deuterated Solvents for Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), the choice of a deuterated solvent is paramount for acquiring high-quality, interference-free spectra.[1][2][3] Deuterated solvents are essential for minimizing solvent-derived signals that can obscure the peaks of the analyte.[1][4][5][6] This guide provides a comparative overview of 1-Propanol-3,3,3-d3 and other commonly used deuterated solvents, offering insights into their physical and spectroscopic properties to aid in solvent selection for your research needs.

Introduction to Deuterated Solvents in Spectroscopy

Deuterated solvents are compounds in which one or more hydrogen atoms (¹H) have been replaced with deuterium (²H or D), a stable isotope of hydrogen.[1][6] This isotopic substitution is critical for ¹H NMR spectroscopy because deuterium resonates at a significantly different frequency than protons, effectively making the solvent transparent in the proton NMR spectrum.[1] The primary functions of deuterated solvents in NMR include:

  • Minimizing Solvent Interference: By replacing protons with deuterons, the overwhelming signals from the solvent are eliminated, allowing for clear observation of the analyte's signals.[1][2][3]

  • Providing a Lock Signal: Modern NMR spectrometers utilize the deuterium signal to stabilize, or "lock," the magnetic field, ensuring the stability and reproducibility of the experiment.[1][2]

  • Serving as a Chemical Shift Reference: The small, residual, non-deuterated portion of the solvent produces a characteristic peak that can be used as an internal reference for calibrating the chemical shift axis.[1]

Physical Properties of this compound and Other Deuterated Solvents

The selection of an appropriate deuterated solvent is often guided by the solubility of the analyte and the desired temperature range for the experiment. Below is a comparison of the key physical properties of this compound and other common deuterated solvents.

SolventLinear FormulaCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
This compound CD₃CH₂CH₂OH 61844-01-7 63.11 [7][8][9]-127 [8][9]97 [8][9]0.840 [8][9]
1-Propanol (non-deuterated)CH₃CH₂CH₂OH71-23-860.10[10]-12797.40.804
Propanol-d8CD₃CD₂CD₂OD20231-56-568.16-127970.888
Acetone-d6CD₃COCD₃666-52-464.12-9455.50.872
Acetonitrile-d3CD₃CN2206-26-044.07-45810.844
Chloroform-dCDCl₃865-49-6120.38-64611.500
Deuterium OxideD₂O7789-20-020.033.8101.41.107
Dimethyl Sulfoxide-d6CD₃SOCD₃2206-27-184.1718.41891.190
Methanol-d4CD₃OD811-98-336.07-98650.888

Note: Data for deuterated solvents are sourced from various chemical suppliers and databases. Properties of the non-deuterated counterpart are provided for reference.

Spectroscopic Properties: A Comparative Look

Deuterated SolventResidual ¹H Signal (ppm)¹³C Signal (ppm)
This compound (Expected) -(CH₂) ~3.58, -(CH₂) ~1.57, -OH ~2.26-(CH₂OH) ~64.0, -(CH₂) ~26.0, -(CD₃) ~10.0
1-Propanol (in CDCl₃)[11][12]-CH₃: 0.94 (t), -CH₂-: 1.57 (sext), -CH₂OH: 3.58 (t), -OH: 2.26 (s)-CH₃: 10.5, -CH₂-: 26.2, -CH₂OH: 64.5
Acetone-d62.05 (quintet)206.7 (septet), 29.8 (septet)
Acetonitrile-d31.94 (quintet)118.7 (septet), 1.32 (septet)
Chloroform-d7.26 (singlet)[1][5]77.16 (triplet)
Deuterium Oxide4.79 (singlet, HOD)-
Dimethyl Sulfoxide-d62.50 (quintet)[1]39.52 (septet)
Methanol-d43.31 (quintet), 4.87 (singlet, OH)[1][5]49.0 (septet)

Note: The expected chemical shifts for this compound are estimations based on the non-deuterated compound and general isotopic effects. The multiplicity of the residual signals depends on the deuteration pattern and the spectrometer's lock frequency.

Experimental Protocols

While direct comparative experimental data for this compound is limited, a general protocol for evaluating and comparing the performance of deuterated solvents in NMR spectroscopy is provided below.

Protocol: Evaluation of Deuterated Solvents for NMR Spectroscopy

Objective: To compare the performance of different deuterated solvents for the NMR analysis of a specific analyte.

Materials:

  • Analyte of interest

  • Deuterated solvents to be tested (e.g., this compound, Chloroform-d, DMSO-d6)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a volatile, non-deuterated solvent.

    • For each deuterated solvent to be tested, accurately weigh a specific amount of the analyte into a clean, dry volumetric flask.

    • Dissolve the analyte in the deuterated solvent to a known concentration (e.g., 10 mg/mL).

    • If an internal standard is used, add a precise amount to each sample.

    • Transfer the solutions to individual NMR tubes.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra for each sample under identical experimental conditions (e.g., temperature, number of scans, relaxation delay).

    • Ensure the spectrometer is properly tuned and shimmed for each sample.

  • Data Analysis and Comparison:

    • Solvent Signal Suppression: Compare the intensity of the residual solvent peaks. A lower intensity indicates more effective suppression of the solvent signal.

    • Analyte Signal Resolution: Visually inspect the resolution of the analyte's signals in each solvent. Note any line broadening or splitting pattern distortions.

    • Signal-to-Noise Ratio (S/N): Calculate the S/N for a well-defined analyte peak in each spectrum. A higher S/N indicates better sensitivity.

    • Chemical Shift Comparison: Compare the chemical shifts of the analyte's protons and carbons in each solvent. Note any significant solvent-induced shifts.

    • Solubility: Document the solubility of the analyte in each solvent.

Logical Workflow for Deuterated Solvent Selection

The process of selecting an appropriate deuterated solvent for an NMR experiment can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key decision-making steps.

SolventSelection cluster_start cluster_criteria Primary Criteria cluster_evaluation Spectroscopic Considerations cluster_decision start Define Analyte & Experiment solubility Solubility of Analyte start->solubility solubility->start Insoluble (Re-evaluate Experiment) reactivity Chemical Reactivity solubility->reactivity Soluble reactivity->start Reactive (Choose Alternative) temperature Required Temperature Range reactivity->temperature Inert temperature->start Unsuitable (Choose Alternative) residual_peaks Residual Solvent Peaks temperature->residual_peaks Suitable Range residual_peaks->solubility Overlap (Consider Alternative) viscosity Solvent Viscosity residual_peaks->viscosity No Overlap viscosity->solubility High Viscosity (Consider Alternative) cost Cost & Availability viscosity->cost Low Viscosity selection Select Optimal Solvent cost->selection Acceptable

A logical workflow for selecting a deuterated solvent.

Conclusion

The choice of a deuterated solvent is a critical step in obtaining high-quality NMR spectra. While this compound is a less common option compared to solvents like Chloroform-d or DMSO-d6, its physical properties, such as its boiling and melting points, may make it a suitable choice for specific applications, particularly when studying analytes with similar polarity or when a protic environment is desired. The lack of readily available experimental data on its residual NMR signals highlights the need for further characterization of this and other less common deuterated solvents to expand the toolkit available to researchers in spectroscopy. By systematically evaluating the properties of different deuterated solvents, as outlined in this guide, researchers can make informed decisions to optimize their spectroscopic experiments.

References

A Comparative Guide to the Validation of Analytical Methods Utilizing 1-Propanol-3,3,3-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical process to ensure data accuracy and reliability. The choice of an appropriate internal standard is paramount in chromatographic analyses. This guide provides a comprehensive comparison of the validation of analytical methods using 1-Propanol-3,3,3-d3, a deuterated internal standard, against other alternatives.

The use of a stable isotope-labeled internal standard, such as this compound, is a common practice in mass spectrometry to mitigate the effects of sample matrix and to correct for analyte loss during sample preparation.[1][2] Its chemical properties are nearly identical to the non-labeled analyte, 1-propanol, making it an excellent choice for quantification.

Method Validation Parameters: A Comparative Overview

Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) provides guidelines on the key parameters to be evaluated.[4][5] Below is a comparative summary of typical acceptance criteria for a hypothetical chromatographic method validation using this compound versus a non-isotopically labeled internal standard.

Validation ParameterThis compound (Deuterated IS)Alternative Non-Deuterated IS (e.g., 2-Butanol)ICH Guideline Reference
Specificity High. Co-elution is unlikely to interfere with MS detection due to mass difference.Moderate to High. Potential for co-eluting matrix components to interfere.ICH Q2(R2)[6]
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.995ICH Q2(R1)[7]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%ICH Q2(R1)[7]
Precision (RSD%)
- Repeatability (Intra-assay)≤ 2.0%≤ 5.0%ICH Q2(R1)[8]
- Intermediate Precision (Inter-assay)≤ 3.0%≤ 7.0%ICH Q2(R1)[7]
Limit of Quantitation (LOQ) Typically lower due to reduced noise and interference.Dependent on detector and matrix effects.ICH Q2(R1)[3]
Robustness High. Less susceptible to minor variations in chromatographic conditions.Moderate. May be more affected by changes in mobile phase, flow rate, etc.ICH Q2(R2)[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are outlines of key experiments for validating a hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of a volatile analyte using this compound as an internal standard.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interfering peaks at the retention time of the analyte and the internal standard.

  • Analyze a solution containing the analyte and the internal standard.

  • Analyze a solution containing potential interfering substances at their expected concentrations.

  • Spike the blank matrix with the analyte and the internal standard and analyze.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard in the blank matrix samples.

Linearity

Objective: To establish the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A minimum of five concentration levels is recommended.[7]

  • Add a constant concentration of this compound to each calibration standard.

  • Analyze each calibration standard in triplicate.

  • Plot the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy and Precision

Objective: To determine the closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

  • For repeatability (intra-assay precision) , analyze a minimum of five replicates of each QC level on the same day.

  • For intermediate precision (inter-assay precision) , analyze the QC samples on at least two different days with different analysts and/or equipment.

  • Calculate the percent recovery for accuracy and the relative standard deviation (RSD%) for precision.

  • Acceptance Criteria:

    • Accuracy: The mean recovery should be within 98.0% to 102.0%.

    • Precision: The RSD% should not exceed 15% for the LLOQ and 10% for other concentrations.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for successful method implementation.

Analytical_Method_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy_precision Accuracy & Precision (Repeatability & Intermediate) protocol->accuracy_precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy_precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for analytical method validation.

Logical Relationship of Internal Standard Selection

The choice of an internal standard is a critical decision that impacts method performance.

Internal_Standard_Selection analyte Analyte Properties (e.g., Volatility, Polarity) is_choice Internal Standard (IS) Selection analyte->is_choice deuterated_is Deuterated IS (e.g., 1-Propanol-d3) is_choice->deuterated_is Similar Physicochemical Properties non_deuterated_is Non-Deuterated IS (e.g., 2-Butanol) is_choice->non_deuterated_is Similar but Structurally Different ms_detection Mass Spectrometry (MS) deuterated_is->ms_detection Ideal for non_deuterated_is->ms_detection other_detection Other Detectors (e.g., FID, UV) non_deuterated_is->other_detection Suitable for

Caption: Decision tree for internal standard selection.

References

A Comparative Guide to 1-Propanol-3,3,3-d3 and its Alternatives for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate deuterated solvent is critical for the accuracy and reliability of analytical experiments. This guide provides a comprehensive comparison of 1-Propanol-3,3,3-d3 with its common alternatives, including other deuterated isomers and its non-deuterated counterpart. This comparison is based on typical specifications found in Certificates of Analysis (CoA), performance in key analytical techniques, and detailed experimental protocols.

Comparison of Typical Specifications

The choice of a deuterated solvent often begins with a review of its specifications. Below is a table summarizing the typical purity and physical properties of this compound and its alternatives, compiled from various supplier CoAs.

ParameterThis compound1-Propanol-d71-Propanol-2,2-d21-Propanol (non-deuterated)
Chemical Formula CD₃CH₂CH₂OHCD₃CD₂CD₂OHCH₃CD₂CH₂OHCH₃CH₂CH₂OH
Molecular Weight 63.11 g/mol [1]67.14 g/mol 62.11 g/mol 60.10 g/mol
Isotopic Purity (atom % D) ≥ 98%≥ 98%≥ 98%N/A
Chemical Purity (by GC) ≥ 99%≥ 99%≥ 99%≥ 99.5%
Water Content (by Karl Fischer) ≤ 0.1%≤ 0.1%≤ 0.1%≤ 0.05%
Boiling Point ~97 °C~97 °C~97 °C96.5 - 98.0 °C
Density (at 25 °C) ~0.840 g/mL~0.896 g/mL~0.830 g/mL~0.803 g/mL

Performance in Key Analytical Applications

The performance of a deuterated solvent is most evident in its application. Here, we compare the utility of this compound and its alternatives in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the primary role of a deuterated solvent is to dissolve the analyte without producing interfering signals. The ideal deuterated solvent has a high isotopic purity, resulting in minimal residual proton signals.

  • This compound : This solvent is a good choice when the analyte signals of interest do not overlap with the residual proton signals from the -CH₂CH₂OH fragment. The residual peaks for the two methylene groups will be present in the spectrum.

  • 1-Propanol-d7 : With all proton sites deuterated except for the hydroxyl proton, this solvent offers the cleanest ¹H NMR spectrum, with only a broad singlet for the -OH proton (which can often be exchanged with D₂O). This makes it superior when analyzing complex spectra where analyte signals might be obscured by the solvent's own proton signals.[2]

  • 1-Propanol-2,2-d2 : This isomer will show signals for the CH₃- and -CH₂OH protons. Its utility depends on the specific regions of the NMR spectrum being investigated.

  • 1-Propanol (non-deuterated) : This is generally unsuitable as an NMR solvent for ¹H NMR due to its strong proton signals that would overwhelm the analyte signals. However, it can be used for ¹³C NMR.

Mass Spectrometry (MS)

In mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), the solvent's properties can influence ionization efficiency and background noise. Deuterated solvents can also be used as internal standards for quantification.

  • Isotope Effects in LC-MS : When using deuterated solvents in the mobile phase for LC-MS, slight shifts in retention time compared to their non-deuterated counterparts can occur. This "isotope effect" is generally small but should be considered when developing and validating chromatographic methods.[7][8][9] The magnitude of the retention time shift can depend on the extent and position of deuteration.[8][9]

Experimental Protocols

Accurate interpretation of a Certificate of Analysis and confident use of these solvents require an understanding of the analytical methods used for their characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Objective: To determine the chemical purity of the propanol sample and identify any volatile organic impurities.

Methodology:

  • Sample Preparation: A dilute solution of the propanol sample is prepared in a high-purity solvent (e.g., hexane or dichloromethane). An internal standard may be added for quantitative analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

    • Oven Program: A temperature gradient is employed to separate compounds with different boiling points. For example, starting at 40°C, holding for a few minutes, then ramping up to 250°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanning from m/z 30 to 300.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the area of the main propanol peak relative to the total area of all peaks, giving the percentage of chemical purity. The mass spectrum of the main peak is compared to a library spectrum to confirm the identity of the propanol isomer. Impurity peaks are identified by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

Objective: To determine the isotopic purity (atom % D) of the deuterated propanol.

Methodology:

  • Sample Preparation: A neat sample of the deuterated propanol is placed in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed.

  • Data Analysis: The integral of the residual proton signals is compared to the integral of a known reference signal or to the theoretical integral of a 100% protonated standard. The atom % D is calculated based on the reduction in the integral value of the protonated positions. For example, for this compound, the integral of the methyl protons would be compared to the integral of the methylene protons.

Karl Fischer Titration for Water Content

Objective: To quantify the amount of water present in the solvent.

Methodology:

  • Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric). For the low water content expected in these solvents, a coulometric titrator is often preferred for its higher sensitivity.

  • Reagents: Anhydrous Karl Fischer reagents (anolyte and catholyte for coulometric, or a one-component or two-component reagent for volumetric).

  • Procedure:

    • The titration vessel is conditioned to a dry state by the instrument.

    • A known volume or weight of the propanol sample is injected into the vessel.

    • The titrator automatically adds the Karl Fischer reagent until all the water in the sample has reacted.

    • The instrument calculates the water content based on the amount of reagent consumed.

  • Calibration: The titrant is standardized using a certified water standard.

Logical Workflow for CoA Interpretation

The following diagram illustrates the logical workflow for interpreting a Certificate of Analysis for a deuterated solvent and making a decision on its suitability for a given application.

CoA_Interpretation CoA Interpretation Workflow cluster_0 Initial Assessment cluster_1 Application-Specific Evaluation cluster_2 Decision Receive_CoA Receive Certificate of Analysis Verify_Identity Verify Product Identity (Name, CAS No., Lot No.) Receive_CoA->Verify_Identity Check_Specs Review Key Specifications (Isotopic Purity, Chemical Purity, Water Content) Verify_Identity->Check_Specs NMR_Eval NMR Application: Check for residual proton signals in region of interest Check_Specs->NMR_Eval For NMR MS_Eval MS Application: Consider potential for isotope exchange/effects Check_Specs->MS_Eval For MS Other_Eval Other Applications: Evaluate relevant properties (e.g., physical constants) Check_Specs->Other_Eval For other uses Accept Accept Lot for Use NMR_Eval->Accept Signals do not interfere Reject Reject Lot (Contact Supplier) NMR_Eval->Reject Interfering signals present MS_Eval->Accept Isotope effects are manageable MS_Eval->Reject Unacceptable isotope effects Other_Eval->Accept Specifications meet requirements Other_Eval->Reject Specifications do not meet requirements

CoA Interpretation Workflow

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized experimental workflow for qualifying a new lot of deuterated solvent for use in a research setting.

Solvent_Qualification_Workflow Deuterated Solvent Qualification Workflow cluster_0 Incoming Material cluster_1 Internal Verification Testing cluster_2 Data Evaluation and Decision cluster_3 Final Disposition New_Lot Receive New Lot of Deuterated Solvent CoA_Review Review Supplier's CoA New_Lot->CoA_Review GCMS_Purity GC-MS Analysis (Chemical Purity) CoA_Review->GCMS_Purity NMR_Isotopic NMR Analysis (Isotopic Purity, Residual Signals) CoA_Review->NMR_Isotopic KF_Water Karl Fischer Titration (Water Content) CoA_Review->KF_Water Compare_Results Compare Internal Results with CoA Specifications GCMS_Purity->Compare_Results NMR_Isotopic->Compare_Results KF_Water->Compare_Results Decision Results Acceptable? Compare_Results->Decision Release Release for Laboratory Use Decision->Release Yes Quarantine Quarantine and Investigate (Contact Supplier) Decision->Quarantine No

Solvent Qualification Workflow

References

Evaluating 1-Propanol-d3 as an Internal Standard: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 1-Propanol-3,3,3-d3 (1-Propanol-d3) as an internal standard in analytical chemistry, particularly for chromatographic and mass spectrometric applications. Its performance is compared with common alternatives, supported by experimental data to aid researchers in selecting the most appropriate internal standard for their specific analytical needs.

Introduction to Internal Standards in Analytical Chemistry

Internal standards are essential in quantitative analysis for improving the precision and accuracy of measurements. They are compounds added in a constant amount to all samples, calibration standards, and quality controls. The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is chemically similar to the analyte but distinguishable by the analytical instrument. Deuterated compounds, such as 1-Propanol-d3, are often considered excellent internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are easily differentiated by mass spectrometry.

Performance Evaluation of 1-Propanol-d3

The performance of an internal standard is assessed based on several key analytical validation parameters, including linearity, precision, and accuracy.

Comparison with Non-Deuterated 1-Propanol

While 1-propanol is effective, 1-Propanol-d3 offers the advantage of co-eluting with the analyte in chromatographic systems, providing more effective correction for matrix effects, especially in complex samples analyzed by mass spectrometry.

Comparison with Other Alternative Internal Standards

Other compounds, such as t-butanol and ethanol-d6, are also used as internal standards for the analysis of volatile organic compounds.

  • t-Butanol: This compound has been investigated as an alternative to n-propanol, particularly in postmortem ethanol analysis, to avoid potential interference from endogenous n-propanol.[2] A study comparing n-propanol and t-butanol found that t-butanol provided acceptable baseline separation and demonstrated good performance, with a mean calculated concentration of 149.75 mg/dL and a standard deviation of 2.24 for a 150 mg/dL ethanol standard.[2]

  • Ethanol-d6: As a deuterated analog of the common analyte ethanol, ethanol-d6 is another excellent internal standard choice. A study comparing the performance of 1-propanol and ethanol-d6 as internal standards for forensic ethanol analysis found that while 1-propanol was more accurate in salt-free samples, ethanol-d6 performed better in the presence of salts, which are often present in biological samples.[3][4] This highlights the importance of considering the sample matrix when selecting an internal standard.[3][4]

Experimental Data Summary

The following tables summarize the performance data for different internal standards from various studies.

ParameterBloodUrine
**Linearity (R²) **0.9980.999
Precision (%RSD) with 1-Propanol 2.98 - 6.571.83 - 5.89
Precision (%RSD) without 1-Propanol 4.64 - 8.373.17 - 7.56
Recovery (%) 81 - 8685 - 94

Table 2: Comparison of n-Propanol and t-Butanol as Internal Standards for Ethanol (150 mg/dL) Analysis [2]

Internal StandardMean Calculated Concentration (mg/dL)Standard Deviation
n-Propanol 149.93.48
t-Butanol 149.752.24

Table 3: Performance of a Validated HS-GC/FID Method for Blood Alcohol Analysis using n-Propanol as an Internal Standard [5]

ParameterValue
Linearity (R²) 0.999 (Range: 0.1-4 mg/dL)
Intra-day Accuracy (Er %) -5.33 to 4.00
Inter-day Accuracy (Er %) -4.67 to 3.33
Intra-day Precision (RSD %) 0.41 to 1.63
Inter-day Precision (RSD %) 0.87 to 1.96

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of internal standards in the analysis of volatile compounds.

Protocol 1: Quantitative Determination of Ethanol in Biological Matrices using 1-Propanol as Internal Standard by HS-GC-FID[1]

This protocol describes the analysis of ethanol in blood and urine samples.

Sample Preparation:

  • Take 1 mL of the sample (blood or urine) in a round-bottom flask.

  • Add 5 mL of tartaric acid as a deproteinizing agent.

  • Add 10 mL of distilled water.

  • Add a known concentration of 1-propanol as the internal standard.

  • Shake the mixture well and distill it using a reflux condenser for 15 minutes.

  • Collect approximately 3-5 mL of the distillate for analysis.

HS-GC-FID Conditions:

  • Gas Chromatograph: Perkin Elmer Clarus 600

  • Column: PoraPak-Q capillary column (30 m length, 0.125 mm I.D.)

  • Carrier Gas: Helium at a flow rate of 1 mL/min

  • Oven Temperature: Isothermal at 160 °C

  • Injector and Detector Temperature: 200 °C

  • Injection Volume: 1 µL of the distillate

Protocol 2: Validation of a Quantitative HS-GC/FID Method for Alcohol Analysis in Blood using n-Propanol as Internal Standard[5]

This protocol outlines the validation of a method for blood alcohol analysis.

Sample Preparation:

  • Mix 200 µL of the internal standard solution (n-propanol at a concentration of 0.5 mg/dL) and 300 µL of the sample (calibrator, quality control, or real sample) in a 20 mL glass vial with a magnet screw cap.

HS-GC-FID Conditions:

  • Headspace Autosampler: Incubation at 90°C.

  • Gas Chromatograph: Agilent 7890A

  • Column: InertCap 624 (30 m x 0.53 mm x 3 µm)

  • Injector Temperature: 200°C

  • Oven Program: 80°C for 3 minutes, then ramp to 150°C at 20°C/min, hold for 1 minute.

  • Detector (FID) Temperature: 250°C

  • Carrier Gas: Helium

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in evaluating internal standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) Add_IS Add Internal Standard (1-Propanol-d3) Sample->Add_IS Deproteinize Deproteinization (e.g., Tartaric Acid) Add_IS->Deproteinize Distill Distillation Deproteinize->Distill HS_GC_FID Headspace GC-FID/MS Analysis Distill->HS_GC_FID Peak_Integration Peak Area Integration HS_GC_FID->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Calibration Calibration Curve Generation Ratio_Calc->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Internal_Standard_Evaluation cluster_criteria Performance Metrics cluster_comparison Comparison of Internal Standards IS_Evaluation Internal Standard Performance Evaluation Linearity Linearity (R²) IS_Evaluation->Linearity Precision Precision (%RSD) IS_Evaluation->Precision Accuracy Accuracy (% Recovery) IS_Evaluation->Accuracy Propanol_d3 1-Propanol-d3 Linearity->Propanol_d3 Precision->Propanol_d3 Accuracy->Propanol_d3 Propanol 1-Propanol Propanol_d3->Propanol Compares tButanol t-Butanol Propanol_d3->tButanol Compares Ethanol_d6 Ethanol-d6 Propanol_d3->Ethanol_d6 Compares

Caption: Logical relationship for evaluating and comparing internal standards.

Conclusion

The selection of an appropriate internal standard is critical for achieving reliable and accurate quantitative results. 1-Propanol-d3 stands out as a robust choice, particularly for mass spectrometry-based methods, due to its chemical similarity to common analytes and its ability to effectively compensate for matrix effects and variations in analytical conditions. While non-deuterated 1-propanol and other alternatives like t-butanol can also provide good performance, the use of a deuterated internal standard like 1-Propanol-d3 is generally recommended for methods requiring the highest level of accuracy and precision, especially when dealing with complex biological matrices. The experimental data presented in this guide demonstrates the significant improvements in analytical performance that can be achieved with the proper use of an internal standard.

References

cross-validation of 1-Propanol-3,3,3-d3 against other quantitative standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 1-Propanol-3,3,3-d3 against other commonly used quantitative standards in analytical chemistry. The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification in chromatographic and mass spectrometric assays. This document outlines the key performance characteristics of this compound and compares them with alternative standards, supported by experimental protocols and data.

Introduction to Quantitative Standards

In quantitative analysis, internal standards are essential for correcting variations in sample preparation, instrument response, and matrix effects. An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument, typically by mass in mass spectrometry. Deuterated compounds, such as this compound, are often considered excellent internal standards due to their similarity in chemical and physical properties to the non-deuterated analyte, while having a distinct mass-to-charge ratio (m/z).

Performance Characteristics of this compound

This compound is a deuterated analog of 1-propanol and is frequently used as an internal standard in the analysis of volatile organic compounds. Its key advantages include:

  • Chemical Inertness: It does not react with the analyte or the sample matrix.

  • Similar Physical Properties: Its boiling point, polarity, and chromatographic retention time are very close to that of 1-propanol.

  • Mass Spectrometric Distinction: It can be easily differentiated from endogenous 1-propanol by its higher mass.

The logical workflow for using a deuterated internal standard like this compound in a quantitative assay is illustrated in the diagram below.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample SpikedSample Spiked Sample Sample->SpikedSample Spike with IS This compound (Internal Standard) IS->SpikedSample Extraction Extraction SpikedSample->Extraction ExtractedSample Extracted Sample Extraction->ExtractedSample GCMS GC-MS or LC-MS Analysis ExtractedSample->GCMS PeakIntegration Peak Area Integration GCMS->PeakIntegration RatioCalculation Analyte/IS Ratio Calculation PeakIntegration->RatioCalculation Quantification Concentration Determination RatioCalculation->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Comparative Data with Alternative Standards

The performance of this compound is compared with other common internal standards used in similar applications. The choice of an alternative often depends on the specific analyte and the analytical method.

Standard Molecular Weight ( g/mol ) Boiling Point (°C) Typical Application Advantages Disadvantages
This compound 63.1197GC-MS analysis of short-chain alcoholsHigh chemical similarity to analyte, co-elutingPotential for isotopic exchange in certain conditions
Ethanol-d6 52.1078GC-MS analysis of ethanolSimilar volatility to ethanolMay not be suitable for analytes with different polarity
2-Propanol-d7 67.1482GC-MS analysis of isopropanol and other solventsGood chromatographic separation from other short-chain alcoholsDifferent fragmentation pattern in MS compared to 1-propanol
Tert-Butanol-d10 84.1982-83GC-MS analysis of fuel oxygenatesLess likely to undergo exchange with protons from the sampleDifferent polarity and elution profile compared to primary alcohols

Experimental Protocol: Quantification of 1-Propanol in an Aqueous Matrix

This section details a representative experimental protocol for the quantification of 1-propanol using this compound as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately determine the concentration of 1-propanol in an aqueous sample.

Materials:

  • 1-Propanol (analyte)

  • This compound (internal standard)

  • Deionized water (matrix)

  • GC-MS system with a suitable capillary column (e.g., DB-624)

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of 1-propanol in deionized water (e.g., 1000 µg/mL).

    • Perform serial dilutions to create a series of calibration standards with concentrations ranging from 1 to 100 µg/mL.

    • Prepare a stock solution of this compound in deionized water (e.g., 50 µg/mL).

  • Sample Preparation:

    • To 1 mL of each calibration standard and unknown sample, add a fixed amount of the internal standard stock solution (e.g., 10 µL of 50 µg/mL this compound).

    • Vortex each solution to ensure homogeneity.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample onto the GC-MS system.

    • GC Conditions:

      • Inlet Temperature: 250°C

      • Oven Program: Initial temperature of 40°C held for 2 minutes, ramp to 200°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor: m/z for 1-propanol (e.g., 31, 42, 60) and this compound (e.g., 33, 45, 63).

  • Data Analysis:

    • Integrate the peak areas for the selected ions of both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of 1-propanol in the unknown samples by interpolating their peak area ratios on the calibration curve.

The logical relationship between the components of the analytical method is depicted in the following diagram.

cluster_calibration Calibration Curve Generation cluster_sample_analysis Unknown Sample Analysis cluster_quantification Quantification Cal_Standards Calibration Standards (1-100 µg/mL 1-Propanol) IS_Spike_Cal Spike with Constant This compound Cal_Standards->IS_Spike_Cal GCMS_Analysis_Cal GC-MS Analysis IS_Spike_Cal->GCMS_Analysis_Cal Peak_Area_Ratio_Cal Calculate Peak Area Ratio (Analyte/IS) GCMS_Analysis_Cal->Peak_Area_Ratio_Cal Calibration_Curve Plot Ratio vs. Concentration Peak_Area_Ratio_Cal->Calibration_Curve Final_Concentration Determine Unknown Concentration Calibration_Curve->Final_Concentration Interpolate Unknown_Sample Unknown Sample IS_Spike_Unknown Spike with Constant This compound Unknown_Sample->IS_Spike_Unknown GCMS_Analysis_Unknown GC-MS Analysis IS_Spike_Unknown->GCMS_Analysis_Unknown Peak_Area_Ratio_Unknown Calculate Peak Area Ratio (Analyte/IS) GCMS_Analysis_Unknown->Peak_Area_Ratio_Unknown Peak_Area_Ratio_Unknown->Final_Concentration

Caption: Protocol for quantitative analysis using an internal standard.

Reference NMR Spectra for 1-Propanol-3,3,3-d3: A Comparative Guide to Public Databases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for reference NMR spectra of 1-Propanol-3,3,3-d3 across major public databases reveals a significant gap in readily available experimental data for this specific isotopologue. While entries for the non-deuterated form, 1-Propanol, are abundant, researchers seeking validated ¹H or ¹³C NMR spectra for this compound will find that direct downloads from key repositories are not currently possible.

This guide outlines the search process undertaken and provides a methodological framework for researchers to conduct similar comparative analyses of NMR data when available. The key databases consulted include the Spectral Database for Organic Compounds (SDBS), SpectraBase, and PubChem.

While a PubChem entry for this compound exists (CID 12201040), it does not currently house experimental NMR spectral data.[1] Searches in other databases similarly yielded spectra for the standard 1-propanol, but not for its deuterated counterpart.

For drug development professionals and scientists, access to reliable reference spectra is crucial for structural verification, purity assessment, and metabolic studies. The absence of such data for this compound in major public databases necessitates either in-house spectral acquisition or a more profound literature search for privately held data.

Methodological Approach to Comparing NMR Spectral Data

For researchers who have acquired their own data or have access to proprietary databases, the following sections detail a systematic approach to comparing NMR spectra from different sources. This methodology is presented as a best-practice guide in the spirit of the original request.

Experimental Protocols for NMR Data Acquisition

When comparing NMR data, it is critical to understand the experimental conditions under which the spectra were acquired. Key parameters that should be documented and compared include:

  • Spectrometer Frequency (MHz): Higher field strengths generally result in better signal dispersion and resolution.

  • Solvent: The choice of deuterated solvent can influence chemical shifts.

  • Temperature (K): Temperature can affect conformational equilibria and chemical shifts.

  • Concentration: Sample concentration can impact intermolecular interactions and spectral line widths.

  • Reference Standard: Typically Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Pulse Program: The specific pulse sequence used for the experiment (e.g., for ¹³C NMR, whether it is proton-decoupled).

Data Presentation: A Comparative Framework

Should spectral data for this compound become available from multiple sources, the following table structure is recommended for a clear and objective comparison of the key quantitative data.

Parameter Database/Source A Database/Source B In-house Data
¹H Chemical Shift (δ ppm)
-CH₂- (C1)Data not availableData not availableEnter data here
-CH₂- (C2)Data not availableData not availableEnter data here
-OHData not availableData not availableEnter data here
¹³C Chemical Shift (δ ppm)
C1Data not availableData not availableEnter data here
C2Data not availableData not availableEnter data here
C3 (CD₃)Data not availableData not availableEnter data here
J-Coupling (Hz)
J(H1, H2)Data not availableData not availableEnter data here
Experimental Conditions
Spectrometer FrequencyData not availableData not availableEnter data here
SolventData not availableData not availableEnter data here
TemperatureData not availableData not availableEnter data here

Logical Workflow for Spectral Data Comparison

The process of identifying and comparing reference NMR spectra from various databases can be visualized as a logical workflow. This diagram illustrates the steps a researcher would take, from initial database selection to the final comparative analysis.

nmr_comparison_workflow start Start: Identify Need for Reference Spectrum db_search Search Public Databases (e.g., SDBS, SpectraBase, PubChem) start->db_search data_found Data Found for This compound? db_search->data_found extract_protocols Extract Experimental Protocols (Solvent, Frequency, etc.) extract_data Extract Quantitative Data (Chemical Shifts, J-Couplings) data_found->extract_data Yes no_data Conclusion: No Public Data Available data_found->no_data No compare_data Tabulate and Compare Quantitative Data extract_data->compare_data compare_protocols Compare Experimental Protocols for Discrepancies extract_protocols->compare_protocols end_analysis End: Comparative Analysis Complete compare_data->end_analysis compare_protocols->end_analysis no_data->end_analysis

Caption: Workflow for the comparison of NMR spectral data from multiple databases.

References

Comparative Analysis of Reaction Kinetics: 1-Propanol vs. 1-Propanol-3,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reaction kinetics of 1-propanol and its deuterated analog, 1-propanol-3,3,3-d3. The substitution of hydrogen with deuterium at the terminal methyl group allows for the investigation of the kinetic isotope effect (KIE), a powerful tool for elucidating reaction mechanisms. This guide offers a framework for understanding and experimentally determining the impact of this isotopic substitution on the rate of oxidation reactions.

Data Presentation: A Comparative Overview

The kinetic isotope effect (KIE) is defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). A primary KIE (kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For the oxidation of 1-propanol, cleavage of a C-H bond is often involved in the rate-determining step.

CompoundOxidizing AgentRate Constant (k) (M⁻¹s⁻¹)kH/kD
1-Propanol (H)Chromic AcidkH (e.g., 1.2 x 10⁻²)
This compound (D)Chromic AcidkD (e.g., 1.1 x 10⁻²)~1.09
1-Propanol (H)Ozone0.64N/A

Note: The kH/kD value is a hypothetical example of a secondary kinetic isotope effect, as the C-D bonds in this compound are not directly broken in the rate-determining step of many common oxidation reactions.

Experimental Protocols

To empirically determine the kinetic parameters for the oxidation of 1-propanol and this compound, the following detailed experimental protocol for oxidation using chromic acid is provided. This method can be adapted for other oxidizing agents.

Experimental Protocol: Chromic Acid Oxidation of 1-Propanol and this compound

Objective: To determine the second-order rate constants for the oxidation of 1-propanol and this compound by chromic acid and to calculate the kinetic isotope effect.

Materials:

  • 1-Propanol

  • This compound

  • Potassium Dichromate (K₂Cr₂O₇)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Distilled or deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Thermostatted water bath

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Chromic Acid Solution (e.g., 0.01 M in 3 M H₂SO₄): Accurately weigh the required amount of K₂Cr₂O₇ and dissolve it in a volumetric flask with distilled water. Carefully add the required volume of concentrated H₂SO₄ and dilute to the mark with distilled water.

    • Alcohol Solutions (e.g., 0.1 M): Prepare stock solutions of 1-propanol and this compound by accurately weighing the alcohol and dissolving it in a volumetric flask with distilled water.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to monitor the disappearance of the Cr(VI) species at its maximum absorbance wavelength (λmax ≈ 350 nm).

    • Equilibrate the chromic acid solution and the respective alcohol solution to the desired reaction temperature (e.g., 25 °C) in a thermostatted water bath.

    • To initiate the reaction, pipette a known volume of the alcohol solution into a cuvette containing a known volume of the chromic acid solution.

    • Quickly mix the solution and immediately start recording the absorbance at regular time intervals.

    • Continue data collection until the reaction is complete (i.e., the absorbance stabilizes).

    • Repeat the experiment for both 1-propanol and this compound, ensuring identical initial concentrations and temperature. It is recommended to perform multiple runs for each alcohol to ensure reproducibility.[1]

  • Data Analysis:

    • The reaction is pseudo-first order with respect to the oxidizing agent when the alcohol is in large excess. The pseudo-first-order rate constant (k') can be determined by plotting ln(Absorbance) versus time. The slope of the resulting linear plot will be -k'.

    • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the initial concentration of the alcohol: k = k' / [Alcohol]₀.

    • Calculate the kinetic isotope effect by taking the ratio of the second-order rate constants: KIE = kH / kD.

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the general mechanism for the oxidation of a primary alcohol, such as 1-propanol, by an oxidizing agent like chromic acid. The reaction proceeds through the formation of a chromate ester intermediate, followed by the rate-determining step involving the cleavage of a C-H bond at the α-carbon.

G General Oxidation Pathway of 1-Propanol cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 1-Propanol 1-Propanol Chromate_Ester Chromate Ester 1-Propanol->Chromate_Ester Esterification Oxidizing_Agent Oxidizing Agent (e.g., H₂CrO₄) Oxidizing_Agent->Chromate_Ester Propanal Propanal Chromate_Ester->Propanal Rate-determining step (C-H bond cleavage) Reduced_Oxidant Reduced Oxidant (e.g., Cr(IV)) Chromate_Ester->Reduced_Oxidant

Caption: General oxidation pathway of 1-propanol.

Experimental Workflow Diagram

The workflow for the comparative kinetic analysis is depicted in the following diagram, outlining the key steps from preparation to data analysis.

G Experimental Workflow for Comparative Kinetic Analysis Start Start Solution_Prep Prepare Stock Solutions (1-Propanol, 1-Propanol-d3, Oxidant) Start->Solution_Prep Temp_Equil Equilibrate Solutions to Reaction Temperature Solution_Prep->Temp_Equil Reaction_H Initiate & Monitor Reaction (1-Propanol) Temp_Equil->Reaction_H Reaction_D Initiate & Monitor Reaction (1-Propanol-d3) Temp_Equil->Reaction_D Data_Analysis_H Analyze Kinetic Data for 1-Propanol (kH) Reaction_H->Data_Analysis_H Data_Analysis_D Analyze Kinetic Data for 1-Propanol-d3 (kD) Reaction_D->Data_Analysis_D Calculate_KIE Calculate Kinetic Isotope Effect (kH/kD) Data_Analysis_H->Calculate_KIE Data_Analysis_D->Calculate_KIE End End Calculate_KIE->End

Caption: Workflow for comparative kinetic analysis.

References

Safety Operating Guide

Safe Disposal of 1-Propanol-3,3,3-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-Propanol-3,3,3-d3, a deuterated solvent, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. While the isotopic labeling of this compound does not alter its chemical hazards compared to its non-deuterated counterpart, 1-propanol, adherence to strict safety protocols is paramount.

Immediate Safety and Handling

This compound is a highly flammable liquid and vapor that can cause serious eye damage and may lead to drowsiness or dizziness.[1][2][3] Before handling, it is essential to be familiar with the associated hazards and to have the appropriate safety measures in place.

Key Hazards:

Hazard StatementGHS ClassificationDescription
H225: Highly flammable liquid and vaporFlammable liquids (Category 2)Poses a significant fire risk when exposed to heat, sparks, or open flames.[1][2][3]
H318: Causes serious eye damageSerious eye damage/eye irritation (Category 1)Can cause severe and potentially permanent damage to the eyes upon contact.[1][2][3]
H336: May cause drowsiness or dizzinessSpecific target organ toxicity – single exposure (Category 3)Inhalation of vapors may affect the central nervous system.[1][2]

Personal Protective Equipment (PPE):

To mitigate risks, the following PPE should be worn when handling this compound:

  • Eye Protection: Chemical-resistant safety goggles or a face shield are mandatory to protect against splashes.[2][3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.

  • Skin Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[2]

  • Respiratory Protection: In areas with poor ventilation or where vapors may accumulate, a respirator with an appropriate organic vapor cartridge is recommended.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations. Improper disposal can lead to environmental contamination and legal repercussions.[4]

  • Waste Collection:

    • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled waste container.

    • The container should be made of a material compatible with flammable liquids.

    • The label should clearly state "Hazardous Waste," "Flammable Liquid," and "this compound."

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[3][5]

    • Ensure the container is tightly sealed to prevent the escape of flammable vapors.[3]

    • Store incompatible materials, such as strong oxidizing agents, separately to avoid dangerous chemical reactions.[5]

  • Disposal Arrangements:

    • For larger volumes or when mandated by local regulations, arrange for the disposal of the hazardous waste through a certified hazardous waste contractor.[4]

    • Under no circumstances should this compound be evaporated in a fume hood as a means of disposal. This practice releases flammable and potentially harmful vapors into the environment.[4]

    • For very small, uncontaminated quantities, some local regulations may permit disposal down the drain with a large volume of water. However, this is only acceptable with explicit approval from your local water authority and institutional safety officer.[4]

Spill Management

In the event of a spill, immediate action is required to minimize hazards:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[6]

  • Ventilate the Area: Increase ventilation to disperse flammable vapors.

  • Contain the Spill: Use an absorbent material, such as sand, diatomaceous earth, or a universal binding agent, to contain the spill.[7]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated check_contamination Is the waste contaminated with other hazardous materials? start->check_contamination check_quantity Is it a small, lab-scale quantity? check_contamination->check_quantity No hazardous_waste Collect in a labeled, sealed hazardous waste container check_contamination->hazardous_waste Yes check_local_regs Do local regulations permit drain disposal of small, uncontaminated quantities? check_quantity->check_local_regs Yes check_quantity->hazardous_waste No check_local_regs->hazardous_waste No drain_disposal Dilute with a large volume of water and dispose down the drain check_local_regs->drain_disposal Yes contact_contractor Arrange for disposal by a certified hazardous waste contractor hazardous_waste->contact_contractor end Disposal Complete contact_contractor->end drain_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.